4-(1h-Tetrazol-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRAUWWVBVECPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341248 | |
| Record name | 4-(1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14213-13-9 | |
| Record name | 4-(1H-Tetrazol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol, presents key characterization data, and offers visual representations of the synthetic workflow.
Introduction
This compound is an aromatic compound featuring a phenyl ring substituted with an amino group and a 1-substituted tetrazole ring. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. This makes tetrazole-containing compounds, such as this compound, valuable building blocks in the development of novel therapeutics. This guide serves as a practical resource for researchers engaged in the synthesis and application of this and similar molecules.
Synthesis of this compound
The synthesis of 1-substituted tetrazoles can be effectively achieved through a one-pot reaction involving a primary amine, an orthoformate, and sodium azide. The following protocol is a standard and reliable method for the preparation of this compound from p-phenylenediamine.
Experimental Protocol
Materials:
-
p-Phenylenediamine
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Distilled water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (1.0 eq) in glacial acetic acid.
-
To this solution, add triethyl orthoformate (1.2 eq) and sodium azide (1.2 eq). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₅ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 14213-13-9 |
Spectroscopic Data for 4-(1H-tetrazol-5-yl)aniline (Isomer for Comparison)
¹H NMR Data [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35-7.37 | d | 2H | Ar-H |
| 6.58-6.60 | d | 2H | Ar-H |
| 6.12 | s | 2H | -NH₂ |
Solvent: DMSO-d₆
¹³C NMR Data [2]
| Chemical Shift (δ, ppm) | Assignment |
| 162.22 | C-tetrazole |
| 153.01 | Ar-C |
| 133.43 | Ar-C |
| 120.69 | Ar-C |
| 113.44 | Ar-C |
| 95.47 | Ar-C |
Solvent: DMSO-d₆
FT-IR Data [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3483.72, 3384.00 | N-H stretch (amine) |
| 2711.31 | C-H stretch (aromatic) |
| 1621.47 | N-H bend (amine) |
| 1315.01 | C-N stretch |
| 1173.18 | Tetrazole ring vibration |
| 828.59 | C-H bend (aromatic) |
Mass Spectrometry Data (Predicted for this compound)
| m/z | Adduct |
| 162.0774 | [M+H]⁺ |
| 184.0593 | [M+Na]⁺ |
| 160.0629 | [M-H]⁻ |
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
Conclusion
This technical guide provides a practical and detailed protocol for the synthesis of this compound. While experimentally determined characterization data for the target molecule is not available in the reviewed literature, comparative data for a key isomer has been provided to aid researchers in their analysis. The straightforward, one-pot synthesis makes this compound readily accessible for further investigation in drug discovery and materials science applications. It is recommended that researchers fully characterize the synthesized product using standard analytical techniques to confirm its identity and purity.
References
Physicochemical properties of 4-(1h-Tetrazol-1-yl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Tetrazol-1-yl)aniline and Its Isomer
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and analytical workflows for this compound and its structural isomer, 4-(1H-tetrazol-5-yl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a heterocyclic compound featuring an aniline moiety substituted with a 1H-tetrazole ring. The tetrazole group is a key functional group in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can lead to improved pharmacokinetic properties in drug candidates.[1][2] Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and antihypertensive properties.[3][4][5] This guide focuses on the fundamental physicochemical characteristics that are crucial for its development and application.
It is important to distinguish between the two common isomers: this compound, where the aniline group is attached to a nitrogen atom of the tetrazole ring, and 4-(1H-tetrazol-5-yl)aniline, where the attachment is at the carbon atom. This guide will present data for both where available, with clear distinction.
Physicochemical Properties
The physicochemical properties of these compounds are summarized below. Data has been compiled from various sources, and it is important to note the specific isomer being described.
This compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₅ | [6][7] |
| Molecular Weight | 161.16 g/mol | [6] |
| Appearance | Off-white to pink solid | [7] |
| Boiling Point | 373.8 ± 44.0 °C (Predicted) | [7] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa | 2.95 ± 0.10 (Predicted) | [7] |
| Predicted logP | 0.4 | [6] |
| InChI Key | JRRAUWWVBVECPY-UHFFFAOYSA-N | [8] |
| SMILES | C1=CC(=CC=C1N)N2C=NN=N2 | [8] |
| CAS Number | 14213-13-9 (for hydrochloride salt), 14213-12-8 (for 3-isomer) | [6][7][9] |
4-(1H-Tetrazol-5-yl)aniline
| Property | Value | Source |
| Molecular Formula | C₇H₇N₅ | |
| Molecular Weight | 161.17 g/mol | [10] |
| Appearance | Light orange solid | [11] |
| Melting Point | ~265°C (decomposition), 266.0-269.0 °C | [10][11] |
| Solubility | Slightly soluble in water | [10] |
| InChI Key | KTPONJJKCBOJCQ-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1C2=NNN=N2)N | |
| CAS Number | 46047-18-1 |
Experimental Protocols
Synthesis
The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide.[12] A general procedure for the synthesis of 4-(1H-tetrazol-5-yl)aniline involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a catalyst.
General Protocol for Synthesis of 4-(1H-tetrazol-5-yl)aniline:
-
4-aminobenzonitrile is dissolved in a suitable solvent, such as DMF.
-
Sodium azide (NaN₃) is added to the solution.
-
A catalyst, such as zinc salts or nano-TiCl₄·SiO₂, is introduced to facilitate the reaction.[12][13]
-
The reaction mixture is heated under reflux for a specified period (e.g., 2 hours).[12]
-
After completion, the reaction is cooled, and the product is isolated, often by precipitation and filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Caption: General workflow for the synthesis of 4-(1H-tetrazol-5-yl)aniline.
Structural Characterization
The structural confirmation of 4-(1H-tetrazol-yl)aniline isomers is performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Spectra are typically recorded on a 400 MHz spectrometer.[11] A common solvent is deuterated dimethyl sulfoxide (DMSO-d₆).[11] For 4-(1H-tetrazol-5-yl)aniline, characteristic signals include doublets for the aromatic protons and a singlet for the amine protons.[11]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.35-7.37 (d, 2H), 6.58-6.60 (d, 2H), 6.12 (s, 2H).[11]
-
-
¹³C NMR: Spectra are recorded on a 100 MHz spectrometer using DMSO-d₆ as the solvent.[11] The chemical shifts confirm the carbon framework of the molecule.
-
¹³C NMR (100MHz, DMSO-d₆) δ (ppm): 162.22, 153.01, 133.43, 120.69, 113.44, 95.47.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectra are recorded using KBr pellets in the range of 4000-400 cm⁻¹.[11] The spectra show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
For 4-(1H-tetrazol-5-yl)aniline, key peaks include N-H stretching of the amine group, C-H stretching of the aromatic ring, C=N and N-N stretching of the tetrazole ring, and C=C stretching of the benzene ring.
-
FT-IR (cm⁻¹): 3483.72, 3384.00 (N-H stretch), 2711.31 (aromatic C-H stretch), 1621.47 (C=N stretch), 1315.01, 1173.18 (tetrazole ring).[11]
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) with techniques like heated electrospray ionization (HESI) is used to determine the exact mass of the compound, confirming its molecular formula.[14][15] The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information.[2] For tetrazoles, a characteristic fragmentation is the loss of N₂ in negative ion mode or HN₃ in positive ion mode.[2]
Caption: Workflow for the analytical characterization of 4-(1H-tetrazol-yl)aniline.
Potential Applications in Drug Discovery
Given the wide range of biological activities associated with tetrazole derivatives, this compound and its isomers are valuable scaffolds in drug discovery.[4][5] They can serve as starting materials or key intermediates for the synthesis of novel therapeutic agents. The typical progression from a lead compound like this to a drug candidate is illustrated below.
Caption: Role of a lead compound in the drug discovery and development process.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(1H-tetrazol-yl)aniline and its derivatives. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16]
References
- 1. This compound | 14213-13-9 | Benchchem [benchchem.com]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-(1H-1,2,3,4-tetrazol-1-yl)aniline | C7H7N5 | CID 863007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 14213-13-9 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PubChemLite - 4-(1h-1,2,3,4-tetrazol-1-yl)aniline (C7H7N5) [pubchemlite.lcsb.uni.lu]
- 9. CAS # 14213-13-9, this compound - chemBlink [ww.chemblink.com]
- 10. fishersci.at [fishersci.at]
- 11. rsc.org [rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. SDS of 4-(1H-Tetrazol-5-Yl)Aniline, Safety Data Sheets, CAS 46047-18-1 - chemBlink [ww.chemblink.com]
An In-depth Technical Guide on the Crystal Structure Analysis of 4-(1H-Tetrazol-1-yl)aniline
Introduction
4-(1H-tetrazol-1-yl)aniline is a heterocyclic compound featuring a tetrazole ring attached to an aniline moiety. Tetrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group in drug design, enhancing metabolic stability and lipophilicity.[3] A thorough understanding of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is crucial for elucidating its structure-activity relationships, guiding further molecular modifications, and understanding its intermolecular interactions.[4]
This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of this compound. Due to the absence of publicly available crystallographic data for this specific compound, this guide presents a plausible synthetic route and characterization protocols, along with representative crystallographic data from a closely related molecule to illustrate the analytical process.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine, triethyl orthoformate, and sodium azide.[3][5][6]
Materials:
-
4-Aniline
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Glacial acetic acid or another suitable catalyst like Yb(OTf)₃
-
Solvent (e.g., Dimethylformamide - DMF, or solvent-free conditions)
Procedure:
-
In a round-bottom flask, a mixture of 4-aniline (1 equivalent), sodium azide (1-2 equivalents), and triethyl orthoformate (1.2-2.4 equivalents) is prepared.[5]
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is heated to reflux (typically around 120 °C) for a specified period (e.g., 3 hours), often under an inert atmosphere.[5] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is worked up, which may involve quenching with water, extraction with an organic solvent (e.g., ethyl acetate), and washing of the organic layer.
-
The organic solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.
Characterization
The synthesized this compound is characterized using various spectroscopic methods to confirm its structure and purity.[1][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. The spectrum would be expected to show N-H stretching vibrations for the amine group and characteristic peaks for the tetrazole and benzene rings.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for detailed structural elucidation. The ¹H NMR spectrum would show signals for the aromatic protons of the aniline ring and the proton on the tetrazole ring. The ¹³C NMR would show the corresponding carbon signals.[1][7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, confirming the elemental composition.[7]
Single-Crystal X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.[8]
Crystal Mounting and Data Collection:
-
A suitable single crystal (ideally 0.1-0.3 mm in size) is selected under a microscope.[8]
-
The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.[9]
-
The mounted crystal is placed on the diffractometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.[9][10]
-
The crystal is centered in the X-ray beam.[9]
-
X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector. Data are typically collected over a range of crystal orientations.[11]
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[12]
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Data Presentation
As the specific crystallographic data for this compound is not available, the following tables present representative data from a similar molecule, 4-(1H-Tetrazol-5-yl)-1H-indole , to illustrate the expected parameters.[12]
Table 1: Representative Crystal Data and Structure Refinement Parameters.
| Parameter | Value |
| Empirical formula | C₉H₇N₅ |
| Formula weight | 185.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | |
| a | 9.6535 (7) Å |
| b | 9.8444 (4) Å |
| c | 9.9672 (7) Å |
| α | 83.204 (3)° |
| β | 65.712 (6)° |
| γ | 87.627 (3)° |
| Volume | 857.28 (9) ų |
| Z | 4 |
| Calculated density | 1.434 Mg/m³ |
| Absorption coefficient | 0.100 mm⁻¹ |
| F(000) | 384 |
| Crystal size | 0.30 x 0.15 x 0.15 mm |
| Theta range for data collection | 2.16 to 25.00° |
| Reflections collected | 6939 |
| Independent reflections | 2990 [R(int) = 0.0371] |
| Final R indices [I>2sigma(I)] | R1 = 0.0763, wR2 = 0.2201 |
| R indices (all data) | R1 = 0.0913, wR2 = 0.2401 |
| Goodness-of-fit on F² | 1.021 |
Data sourced from the crystallographic study of 4-(1H-Tetrazol-5-yl)-1H-indole for illustrative purposes.[12]
Table 2: Representative Selected Bond Lengths (Å).
| Bond | Length (Å) |
| N1 - C8 | 1.373 (4) |
| N1 - C9 | 1.380 (4) |
| N2 - N3 | 1.332 (4) |
| N2 - C1 | 1.345 (4) |
| N3 - N4 | 1.284 (4) |
| N4 - C1 | 1.340 (4) |
| C1 - N5 | 1.348 (4) |
Data sourced from the crystallographic study of 4-(1H-Tetrazol-5-yl)-1H-indole for illustrative purposes.[12]
Table 3: Representative Selected Bond Angles (°).
| Atoms | Angle (°) |
| C8 - N1 - C9 | 108.8 (3) |
| N3 - N2 - C1 | 106.1 (3) |
| N4 - N3 - N2 | 110.1 (3) |
| N3 - N4 - C1 | 105.8 (3) |
| N4 - C1 - N2 | 111.9 (3) |
| N4 - C1 - N5 | 124.0 (3) |
| N2 - C1 - N5 | 124.1 (3) |
Data sourced from the crystallographic study of 4-(1H-Tetrazol-5-yl)-1H-indole for illustrative purposes.[12]
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. dl.asminternational.org [dl.asminternational.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. 4-(1H-Tetrazol-5-yl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-(1H-Tetrazol-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1H-tetrazol-1-yl)aniline, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Molecular Structure and Properties
-
Molecular Formula: C₇H₇N₅
-
Molecular Weight: 161.16 g/mol
-
Structure: An aniline ring substituted at the para position with a 1H-tetrazol-1-yl group. The tetrazole ring is a five-membered aromatic ring containing four nitrogen atoms.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. It is important to note that while extensive data is available for the isomeric 4-(1H-tetrazol-5-yl)aniline, specific experimental data for the 1-yl isomer is less common. The data presented here is a combination of predicted values and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | s | 1H | Tetrazole C-H |
| ~7.6 - 7.8 | d | 2H | Aromatic C-H (ortho to tetrazole) |
| ~6.7 - 6.9 | d | 2H | Aromatic C-H (ortho to NH₂) |
| ~5.5 - 6.0 | br s | 2H | Aniline N-H |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | Tetrazole C-H |
| ~148 - 152 | Aromatic C-NH₂ |
| ~130 - 135 | Aromatic C (ipso to tetrazole) |
| ~122 - 125 | Aromatic C-H (ortho to tetrazole) |
| ~114 - 116 | Aromatic C-H (ortho to NH₂) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3150 - 3100 | Weak | C-H stretching (aromatic and tetrazole) |
| 1630 - 1600 | Strong | N-H bending (scissoring) of the primary amine |
| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic ring) and C=N/N=N stretching (tetrazole ring) |
| 1300 - 1250 | Medium | C-N stretching (aromatic amine) |
| 1100 - 1000 | Medium | Tetrazole ring vibrations |
| 900 - 690 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 162.0774 | [M+H]⁺ |
| 184.0594 | [M+Na]⁺ |
| 161.0696 | [M]⁺ |
| 133 | [M-N₂]⁺ |
| 106 | [M-N₅H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm).
-
Employ a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant mass-to-charge (m/z) range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, which provide information about the molecular weight and structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Quantum Chemical Calculations for 4-(1H-Tetrazol-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-(1H-tetrazol-1-yl)aniline. This compound, featuring a tetrazole ring linked to an aniline moiety, is of significant interest in medicinal chemistry due to the diverse biological activities associated with tetrazole derivatives, including their roles as ligands in coordination chemistry and their potential anticancer properties.[1][2] Quantum chemical calculations offer a powerful in-silico approach to understand the structural, electronic, and vibrational characteristics of this molecule, providing insights that can guide further experimental research and drug design efforts.
Introduction to Computational Approach
Density Functional Theory (DFT) has become a primary tool for the quantum chemical study of molecular systems, offering a favorable balance between computational cost and accuracy.[3][4] Calculations are typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[5] This level of theory has been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including aniline derivatives.[5][6]
The computational workflow for analyzing this compound generally involves the following key steps:
-
Geometry Optimization: Determining the lowest energy conformation of the molecule.
-
Vibrational Analysis: Calculating the infrared (IR) and Raman spectra to confirm the optimized structure as a true minimum and to assign vibrational modes.
-
Electronic Properties Analysis: Investigating the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to understand chemical reactivity and intermolecular interactions.
Methodologies
Computational Details
All quantum chemical calculations are typically performed using a computational chemistry software package such as Gaussian. The geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[5] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
Experimental Protocols (for comparison)
While this guide focuses on computational methods, it is crucial to correlate theoretical data with experimental findings for validation.
-
Synthesis: The synthesis of this compound can be achieved through various methods, a common approach involves the reaction of a corresponding nitrile with an azide source.[2]
-
Spectroscopic Characterization: The synthesized compound would be characterized by experimental techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.[1] The experimental FT-IR spectrum is particularly important for comparison with the calculated vibrational frequencies.
Predicted Molecular Properties
Molecular Geometry
The geometry optimization provides the bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. This information is fundamental for understanding the molecule's three-dimensional structure.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-N (Aniline) | Value |
| C-N (Tetrazole Link) | Value | |
| N-N (Tetrazole) | Value | |
| C=C (Aromatic) | Value | |
| Bond Angles (°) | C-N-C | Value |
| N-N-N (Tetrazole) | Value | |
| Dihedral Angles (°) | Phenyl-Tetrazole | Value |
Note: The table presents a template for the expected data. Actual values would be obtained from the output of the geometry optimization calculation.
Vibrational Analysis
The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending).
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |
| ν(N-H) | Value | Value | NH₂ stretching |
| ν(C-H) aromatic | Value | Value | Aromatic C-H stretching |
| ν(C=C) aromatic | Value | Value | Aromatic C=C stretching |
| ν(Tetrazole ring) | Value | Value | Tetrazole ring stretching |
| δ(N-H) | Value | Value | NH₂ bending |
Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.[5][6]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[7][8]
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Note: These global reactivity descriptors can be calculated from the HOMO and LUMO energies.[7]
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.
Caption: Computational workflow for this compound analysis.
Conceptual Relationship of Electronic Properties
This diagram shows the relationship between the frontier molecular orbitals and the derived global reactivity descriptors.
Caption: Derivation of reactivity descriptors from FMO energies.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of the molecular properties of this compound. The methodologies outlined in this guide, based on Density Functional Theory, enable the prediction of its geometry, vibrational spectra, and electronic characteristics. These theoretical insights are invaluable for understanding its chemical behavior and for the rational design of new derivatives with tailored biological activities, thereby accelerating the drug discovery and development process. The synergy between computational predictions and experimental validation is key to fully harnessing the potential of this promising molecular scaffold.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. scielo.org.za [scielo.org.za]
- 3. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-(1H-Tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermal stability and decomposition of 4-(1H-tetrazol-1-yl)aniline. Due to the limited availability of specific experimental data for this exact compound, this report leverages data from closely related phenyltetrazole derivatives to infer its thermal properties and decomposition behavior. The information presented is intended to guide researchers in understanding the potential thermal hazards and decomposition pathways of this class of compounds.
Introduction to Tetrazole Derivatives
Tetrazole and its derivatives are a class of heterocyclic compounds with a five-membered ring containing four nitrogen atoms. These high-nitrogen content molecules are known for their energetic properties and are used in various applications, including as gas-generating agents in airbags, as components in explosives and propellants, and as scaffolds in medicinal chemistry.[1][2][3] The thermal stability of tetrazole derivatives is a critical parameter for their safe handling, storage, and application.[2] The decomposition of tetrazoles is often a highly exothermic process, primarily involving the elimination of molecular nitrogen.[1][4]
Thermal Analysis of Phenyltetrazole Derivatives
Table 1: Thermogravimetric Analysis (TGA) Data for Substituted 1-Phenyl-1H-tetrazoles
| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |
| 1-phenyl-1H-tetrazole | 1st | 190-240 | >50 |
| 1-(2-chlorophenyl)-1H-tetrazole | 1st | 190-240 | 26-30 |
| 1-(4-chlorophenyl)-1H-tetrazole | 1st | 190-240 | 26-30 |
| 1-(4-hydroxyphenyl)-1H-tetrazole | 1st | 190-240 | 26-30 |
| 1-(4-methoxyphenyl)-1H-tetrazole | 1st | 190-240 | 26-30 |
| 1-(4-nitrophenyl)-1H-tetrazole | 1st | 190-240 | >50 |
Data sourced from a study on various phenyl tetrazoles, which indicates decomposition generally occurs between 190-240°C.[1]
Table 2: Differential Scanning Calorimetry (DSC) Data for Substituted 1-Phenyl-1H-tetrazoles
| Compound | Peak Decomposition Temperature (°C) |
| 1-phenyl-1H-tetrazole | 218 |
| 1-(2-chlorophenyl)-1H-tetrazole | 191 |
| 1-(4-chlorophenyl)-1H-tetrazole | 204 |
| 1-(4-hydroxyphenyl)-1H-tetrazole | 236 |
| 1-(4-methoxyphenyl)-1H-tetrazole | 208 |
| 1-(4-nitrophenyl)-1H-tetrazole | 213 |
Data indicates that the tetrazole ring in these compounds decomposes exothermically.[1]
Based on these analogous data, it is anticipated that this compound will exhibit an exothermic decomposition beginning in the range of 190-240°C, with the amino substituent likely influencing the specific decomposition temperature and profile.
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for the key experiments cited, providing a framework for the thermal analysis of this compound.
3.1. Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small sample of the compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen gas, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, commonly 10°C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residual mass are determined from this curve.
3.2. Differential Scanning Calorimetry (DSC)
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen (e.g., 20 mL/min).
-
Heating Rate: A constant heating rate, typically 10°C/min, is used.
-
Temperature Range: The sample is heated over a temperature range that encompasses the melting and decomposition events of the compound.
-
-
Data Analysis: The DSC curve shows the heat flow to or from the sample as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks. The peak temperature of the exotherm provides the decomposition temperature, and the area under the peak can be used to calculate the enthalpy of decomposition.[1]
Decomposition Pathway and Mechanism
The thermal decomposition of 1,5-disubstituted tetrazoles is generally believed to proceed through a mechanism involving the initial opening of the tetrazole ring to form an intermediate, followed by the extrusion of molecular nitrogen.[5][6] For 1-phenyl-1H-tetrazoles, the proposed mechanism involves the formation of an azidoazomethine intermediate.[5] The final products often include the corresponding isonitrile.[1]
Below is a generalized workflow and a proposed decomposition pathway for this compound based on the literature for analogous compounds.
Caption: Workflow for Thermal Analysis.
Caption: Proposed Decomposition Pathway.
Safety Considerations
Given that tetrazole derivatives can be energetic materials, caution is advised when handling and heating this compound.[1] The decomposition is exothermic and involves the rapid release of nitrogen gas, which could lead to a pressure buildup in a closed system. Appropriate safety precautions, such as conducting experiments on a small scale in a well-ventilated area and using personal protective equipment, are essential.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is scarce, analysis of closely related phenyltetrazole derivatives suggests that the compound is likely to undergo exothermic decomposition in the temperature range of 190-240°C. The primary decomposition pathway is expected to involve ring opening and the subsequent elimination of molecular nitrogen. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this and similar tetrazole-based compounds, emphasizing the need for careful thermal hazard assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
An In-Depth Technical Guide to the Solubility Studies of 4-(1H-Tetrazol-1-yl)aniline in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for determining the solubility of 4-(1H-tetrazol-1-yl)aniline, a compound of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing robust experimental protocols and theoretical insights to enable researchers to conduct their own solubility studies.
Theoretical Solubility Profile of this compound
The molecular structure of this compound, featuring both a polar aniline group and a tetrazole ring, suggests a nuanced solubility profile. The tetrazole moiety is known to be a bioisostere for carboxylic acids, which can enhance aqueous solubility and bioavailability.[1][2] The aniline group also contributes to polarity and can form hydrogen bonds.[3]
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Water, Alcohols): Moderate solubility is anticipated due to the potential for hydrogen bonding with the solvent molecules. The pH of the aqueous solution will significantly influence solubility; in acidic conditions, the aniline group can be protonated, increasing its aqueous solubility.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents, which can effectively solvate the polar functional groups of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the overall polar nature of the compound.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a solid compound like this compound.
2.1. Equilibrium Solubility Method (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][5] A shaker bath or magnetic stirrer can be used for agitation.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is commonly used.
-
Quantification: Analyze the concentration of the solute in the clear, saturated solution using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve with known concentrations of the compound must be prepared.
-
UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore. A calibration curve is also required.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less sensitive and requires careful execution to avoid errors.
-
2.2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, HTS methods can be employed.
Methodology (based on a miniaturized shake-flask approach):
-
Dispensing: Use automated liquid handlers to dispense a stock solution of the compound (in a volatile solvent like DMSO) and the various test solvents into a microplate (e.g., 96-well plate). The volatile solvent is then evaporated.
-
Equilibration: Seal the plate and shake for an extended period (e.g., 18-24 hours) at a controlled temperature.
-
Separation: Centrifuge the plate to pellet the undissolved solid.
-
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration using an appropriate analytical method (e.g., UV-Vis plate reader).
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Water (pH 7.4) | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |
| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |
| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |
| Hexane | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |
| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask (HPLC) |
Note: This table is a template for presenting experimentally determined data.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for solubility determination.
Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.
References
An In-Depth Technical Guide to 4-(1H-Tetrazol-1-yl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the compound's discovery and historical context, provides established experimental protocols for its synthesis, summarizes its key physicochemical properties, and explores its current and potential applications, particularly within the realm of drug development. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction
This compound is an aromatic organic compound featuring a tetrazole ring linked to an aniline moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[1] This bioisosteric relationship allows for the substitution of a carboxylic acid with a tetrazole ring in drug candidates, which can lead to improved pharmacokinetic properties such as enhanced metabolic stability and increased lipophilicity and bioavailability.[1] The aniline portion of the molecule serves as a versatile synthetic handle, enabling further chemical modifications.[1]
The high nitrogen content of the tetrazole ring contributes to its unique electronic characteristics and metabolic resilience.[1] Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of chemicals, including pharmaceuticals, dyes, and polymers.[1] The combination of these two functional groups in this compound creates a molecule with a rich chemical profile and significant potential for diverse applications.[1]
History and Discovery
The history of tetrazole chemistry dates back to 1885, with the first synthesis of a tetrazole derivative by Swedish chemist J.A. Bladin.[2] A significant advancement in the synthesis of 5-substituted 1H-tetrazoles was the development of the [3+2] cycloaddition reaction between nitriles and azides, a method first described by Hantzsch and Vagt in 1901.[2]
While the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of tetrazole chemistry for pharmaceutical applications. The recognition of the tetrazole group as a valuable pharmacophore has driven the synthesis of a vast array of tetrazole-containing compounds, including the title compound.
Physicochemical Properties
Quantitative data for this compound is not abundantly available in the public domain. However, data for its hydrochloride salt and related isomers provide valuable context. It is important to distinguish this compound from its isomer, 4-(1H-tetrazol-5-yl)aniline, as their properties will differ.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₅ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 14213-13-9 | [1] |
Note: For the purposes of this guide, experimentally determined data for the target compound were not found. The table above reflects basic molecular information. For comparison, the melting point of the isomer, 4-(1H-tetrazol-5-yl)aniline, is reported to be in the range of 266.0-269.0 °C.[3]
Synthesis and Experimental Protocols
The synthesis of 1-substituted tetrazoles, such as this compound, can be achieved through several established methods. A common approach involves the reaction of a primary amine with an orthoformate and an azide source.
General Synthesis of 1-Substituted 1H-Tetrazoles
A widely applicable method for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of amines with triethyl orthoformate and sodium azide.[4]
References
- 1. 14213-13-9 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]
The Tetrazolyl Aniline Scaffold: A Bioisosteric Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules is paramount to achieving desired therapeutic outcomes while minimizing off-target effects. Bioisosterism, the principle of substituting one functional group with another that retains similar physicochemical properties and biological activity, has emerged as a powerful tool in lead optimization. Among the various bioisosteres, the tetrazole ring has garnered significant attention as a metabolically stable surrogate for the carboxylic acid moiety. When integrated into an aniline scaffold, the resulting tetrazolyl aniline core presents a versatile platform for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the potential bioisosteric applications of the tetrazolyl aniline scaffold, detailing its synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.
The Tetrazole as a Carboxylic Acid Bioisostere
The 5-substituted 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. Its key advantages include:
-
Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid proton, allowing it to engage in similar ionic interactions with biological targets.
-
Metabolic Stability: The tetrazole ring is significantly more resistant to metabolic degradation, particularly reduction, compared to the carboxylic acid group, leading to improved pharmacokinetic profiles.
-
Increased Lipophilicity: The tetrazole moiety generally imparts greater lipophilicity than a carboxylic acid, which can enhance membrane permeability and oral bioavailability.
-
Electronic and Steric Mimicry: The planar, aromatic nature of the tetrazole ring, with its delocalized π-electron system, can mimic the steric and electronic properties of the carboxylate group, facilitating similar binding interactions.
The incorporation of the aniline moiety provides a readily modifiable handle for synthesizing diverse libraries of compounds and can play a crucial role in directing the molecule to specific biological targets through various intermolecular interactions.
Synthetic Strategies for Tetrazolyl Aniline Derivatives
The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles, including tetrazolyl anilines, is the [3+2] cycloaddition reaction between a nitrile and an azide.
General Synthesis of N-(tetrazol-5-yl)aniline Derivatives
A common route involves the reaction of a substituted aniline with cyanogen bromide to form a cyanamide intermediate, which then undergoes cycloaddition with sodium azide.
Experimental Protocol: Synthesis of 4-(1H-tetrazol-5-yl)aniline [1]
-
Step 1: Synthesis of 4-aminobenzonitrile. (This is a common starting material and its synthesis is widely documented).
-
Step 2: Cycloaddition.
-
To a solution of 4-aminobenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture at 110°C for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford 4-(1H-tetrazol-5-yl)aniline.
-
This is a representative protocol and may require optimization for specific substrates.
Bioisosteric Applications and Pharmacological Activities
The tetrazolyl aniline scaffold has been explored for a range of therapeutic applications, with a significant focus on oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potential of tetrazolyl aniline derivatives as potent anticancer agents, acting through various mechanisms.
Several kinases are crucial regulators of cell proliferation, survival, and differentiation, making them attractive targets for cancer therapy.
-
Casein Kinase 2 (CK2) Inhibition: 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, which incorporate a tetrazolyl aniline-like substructure, have been identified as potent inhibitors of CK2, a kinase implicated in multiple oncogenic pathways.[2][3]
| Compound | Target | IC50 (nM) | Cell Line |
| 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine 2i | CK2 | 45 | in vitro assay |
| Table 1: Inhibitory activity of a tetrazolyl aniline-containing compound against CK2. [3] |
Microtubules are dynamic polymers essential for cell division, and their disruption is a validated anticancer strategy. Tetrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
Tetrazolyl aniline derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.
-
Mechanism of Action: These compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[5][6] They can also cause cell cycle arrest at different phases, such as G2/M, preventing cancer cell proliferation.[7]
Experimental Protocol: MTT Assay for Cytotoxicity [2][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the tetrazolyl aniline compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Experimental Protocol: Annexin V/PI Apoptosis Assay [9][10]
-
Cell Treatment: Treat cancer cells with the tetrazolyl aniline compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Antimicrobial Activity
The tetrazolyl aniline scaffold has also shown promise in the development of novel antimicrobial agents. Derivatives have demonstrated activity against various bacterial and fungal strains.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of tetrazolyl aniline derivatives are mediated by their interaction with various cellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain aniline derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis.[11][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a tetrazolyl aniline derivative.
CK2 Signaling
As potent inhibitors of CK2, tetrazolyl aniline-containing compounds can disrupt the numerous oncogenic pathways regulated by this kinase, including the PI3K/Akt, JAK/STAT, and NF-κB signaling cascades, ultimately leading to the suppression of tumor growth and induction of apoptosis.[2]
Caption: Inhibition of CK2 signaling by a tetrazolyl aniline derivative.
Pharmacokinetic Profile
While extensive in vivo pharmacokinetic data for a wide range of tetrazolyl aniline derivatives is not yet available, in silico predictions and studies on related structures suggest a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
-
Absorption: The increased lipophilicity of the tetrazole ring compared to a carboxylic acid can lead to improved oral absorption.
-
Distribution: The distribution will be highly dependent on the overall physicochemical properties of the specific derivative.
-
Metabolism: The tetrazole ring is generally stable to metabolic degradation. The aniline moiety may be subject to N-oxidation or other phase I and phase II metabolic transformations.
-
Excretion: Excretion is likely to occur via renal and/or hepatic routes.
-
Toxicity: In silico predictions can help to identify potential toxic liabilities early in the drug discovery process.
| Parameter | Predicted Value/Characteristic | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests good membrane permeability. |
| Distribution | ||
| BBB Permeability | Variable (structure-dependent) | Potential for CNS or non-CNS targeted therapies. |
| Plasma Protein Binding | Moderate to High | Influences the free drug concentration. |
| Metabolism | ||
| CYP450 Inhibition | Generally Low (structure-dependent) | Lower potential for drug-drug interactions. |
| Toxicity | ||
| AMES Mutagenicity | Generally Negative | Low potential for mutagenicity. |
| hERG Inhibition | Variable (structure-dependent) | Needs to be assessed to avoid cardiotoxicity. |
| Table 2: Predicted ADMET properties of a representative tetrazolyl aniline scaffold. |
Conclusion
The tetrazolyl aniline scaffold represents a promising and versatile platform in modern drug discovery. Its inherent properties as a bioisostere for the carboxylic acid group, combined with the synthetic tractability of the aniline moiety, provide a robust framework for the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. The demonstrated efficacy of tetrazolyl aniline derivatives as anticancer and antimicrobial agents highlights the significant potential of this scaffold. Further exploration of its structure-activity relationships, elucidation of its interactions with a broader range of biological targets, and comprehensive in vivo evaluation will undoubtedly pave the way for the development of new and effective medicines for a variety of diseases. This guide serves as a foundational resource for researchers poised to unlock the full therapeutic potential of the tetrazolyl aniline core.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. texaschildrens.org [texaschildrens.org]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrazole Ring in Anilines: A Technical Guide to Reactivity and Chemical Behavior
For Researchers, Scientists, and Drug Development Professionals
The fusion of a tetrazole ring with an aniline moiety creates a unique chemical scaffold with significant implications in medicinal chemistry and materials science. This in-depth technical guide explores the core reactivity and chemical behavior of anilinotetrazoles, providing a comprehensive resource for professionals in drug development and chemical research. The tetrazole ring, a bioisosteric analog of the carboxylic acid group, imparts metabolic stability and specific binding properties, while the aniline component offers a versatile handle for further functionalization.[1][2] This guide will delve into the synthesis, physicochemical properties, and key reactions of this important class of compounds.
Synthesis and Physicochemical Properties
The primary route to 5-aryltetrazoles, including those bearing an amino group on the phenyl ring, is the [3+2] cycloaddition of an aryl nitrile with an azide source.[3][4] This method is robust and can be catalyzed by various reagents to improve yields and reaction conditions.
General Synthesis of 5-(4-Aminophenyl)-1H-tetrazole
A common and effective method for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of nitriles with sodium azide, often in the presence of a Lewis acid catalyst.[4][5]
Experimental Protocol: Synthesis of 5-(4-Aminophenyl)-1H-tetrazole
-
Materials: 4-aminobenzonitrile, sodium azide (NaN3), ammonium chloride (NH4Cl), N,N-dimethylformamide (DMF), hydrochloric acid (HCl), deionized water, ethyl acetate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzonitrile (1 equivalent) in DMF.
-
Add sodium azide (2 equivalents) and ammonium chloride (2 equivalents) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water and acidify with concentrated HCl to a pH of 2-3. This will protonate the tetrazole and cause it to precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(4-aminophenyl)-1H-tetrazole.
-
-
Characterization: The product can be characterized by melting point determination (reported mp 265–267 °C), and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[6]
Physicochemical Properties
The physicochemical properties of anilinotetrazoles are crucial for their application in drug design. The tetrazole moiety is a non-classical bioisostere of the carboxylic acid group, exhibiting similar pKa values but with increased lipophilicity and metabolic stability.[1][2] The acidity of the tetrazole N-H is influenced by the substituents on the phenyl ring.
| Compound | Substituent (para) | pKa | Melting Point (°C) | Reference |
| 5-Phenyl-1H-tetrazole | -H | 4.83 | 215-216 | [2][7] |
| 5-(4-Aminophenyl)-1H-tetrazole | -NH2 | ~5.95 (pKa2) | 265-267 | [6][8] |
| 5-(4-Chlorophenyl)-1H-tetrazole | -Cl | - | 261-263 | [5] |
| 5-(4-Bromophenyl)-1H-tetrazole | -Br | - | 268-270 | [7] |
| 5-(4-Nitrophenyl)-1H-tetrazole | -NO2 | - | - | [4] |
Note: pKa values can vary depending on the solvent system and experimental conditions. The pKa of 5-(4-aminophenyl)-1H-tetrazole is complex due to the presence of two ionizable groups.
Reactivity of the Anilinotetrazole Core
The chemical behavior of anilinotetrazoles is dictated by the interplay between the electron-rich aniline ring and the electron-withdrawing tetrazole heterocycle.
Electrophilic Aromatic Substitution
The amino group of the aniline moiety is a strong activating group, directing electrophilic substitution to the ortho and para positions.[9] However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group.[9]
Experimental Protocol: Nitration of 5-(4-Aminophenyl)-1H-tetrazole
-
Materials: 5-(4-aminophenyl)-1H-tetrazole, acetic anhydride, nitric acid, sulfuric acid, ice, sodium bicarbonate solution.
-
Procedure:
-
Protect the amino group of 5-(4-aminophenyl)-1H-tetrazole by acetylation with acetic anhydride to prevent oxidation and control the regioselectivity of the nitration.
-
Dissolve the resulting acetanilide derivative in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of nitric acid and sulfuric acid while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the precipitate, wash with cold water until neutral, and then wash with a dilute sodium bicarbonate solution.
-
Deprotect the amino group by acid or base hydrolysis to obtain the desired nitro-anilinotetrazole.
-
Purify the product by recrystallization.
-
Caution: Nitration reactions are highly exothermic and require careful temperature control.
Reactions at the Tetrazole Ring
The tetrazole ring itself can undergo several important reactions, primarily involving the acidic N-H proton and the nitrogen atoms of the ring.
Alkylation of the tetrazole ring can occur at either the N1 or N2 positions, leading to the formation of regioisomers. The ratio of these isomers is influenced by the nature of the alkylating agent, the solvent, and the reaction conditions.[10]
Experimental Protocol: N-Alkylation of 5-(Phenylamino)-1H-tetrazole
-
Materials: 5-(Phenylamino)-1H-tetrazole, benzyl bromide, potassium carbonate (K2CO3), acetonitrile (ACN).
-
Procedure:
-
Suspend 5-(phenylamino)-1H-tetrazole in acetonitrile.
-
Add potassium carbonate (2 equivalents) to the suspension.
-
Add benzyl bromide (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product will be a mixture of N1 and N2-benzylated isomers, which can be separated by column chromatography on silica gel.[10]
-
The tetrazole ring can participate in cycloaddition reactions, particularly photoinduced [2+3] cycloadditions where it can react with alkenes or alkynes.[5][11] This reactivity is valuable for bioorthogonal chemistry and materials science applications.
Conceptual Workflow for a Diels-Alder Reaction
While tetrazoles themselves are not typical dienes for Diels-Alder reactions, they can be functionalized with diene moieties. The general principle of a Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile.[10]
Caption: Conceptual workflow for a Diels-Alder reaction involving a functionalized anilinotetrazole.
Role in Drug Discovery and Development
Anilinotetrazoles are privileged scaffolds in medicinal chemistry due to their favorable pharmacological properties. Their ability to mimic carboxylic acids allows them to interact with biological targets that recognize carboxylate groups, while their improved metabolic stability can lead to enhanced pharmacokinetic profiles.[1][12]
Involvement in Signaling Pathways
Tetrazole-containing compounds have been shown to modulate various signaling pathways implicated in disease. For instance, certain tetrazole derivatives act as ligands for nuclear receptors like RXRα and can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[13][14][15]
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by anilinotetrazole compounds.
Workflow for Bioactive Compound Screening
The discovery of new anilinotetrazole-based drugs often follows a structured screening workflow, starting from a library of synthesized compounds and progressing through various stages of biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.za [scielo.org.za]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. Diels–Alder Reaction [sigmaaldrich.com]
- 11. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 12. Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1 H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-(1H-Tetrazol-1-yl)aniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, kinase inhibitors represent a pivotal class of therapeutics, particularly in oncology. The quinazoline scaffold is a well-established pharmacophore in the design of potent kinase inhibitors, largely due to its ability to mimic the hinge-binding motif of ATP. The aniline moiety at the 4-position of the quinazoline ring is a key component for interacting with the enzyme's active site, and modifications to this group can significantly influence potency and selectivity.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of 4-(1H-tetrazol-1-yl)aniline as a key building block in the synthesis of kinase inhibitors. The incorporation of a tetrazole group is a common strategy in medicinal chemistry to serve as a bioisostere for a carboxylic acid, potentially improving metabolic stability and other pharmacokinetic properties.[2] While a specific kinase inhibitor synthesized directly from this compound is not extensively detailed in publicly available literature, this document outlines a generalized, robust synthetic protocol based on well-established chemical transformations for creating 4-anilinoquinazoline derivatives.
Rationale for Use
The combination of the 4-anilinoquinazoline core with a tetrazole substituent offers a promising strategy for developing novel kinase inhibitors. The tetrazole ring can engage in hydrogen bonding and other non-covalent interactions within the kinase active site, potentially enhancing binding affinity and selectivity.
General Synthetic Workflow
The synthesis of 4-anilinoquinazoline-based kinase inhibitors from this compound typically follows a nucleophilic aromatic substitution reaction. The amino group of the aniline derivative attacks the electron-deficient C4 position of a 4-chloroquinazoline intermediate. This key reaction is often facilitated by an acid catalyst and carried out in a suitable high-boiling solvent.
References
Application of 4-(1H-Tetrazol-1-yl)aniline in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-Tetrazol-1-yl)aniline is a heterocyclic compound featuring a tetrazole ring linked to an aniline moiety. While direct and extensive research on the specific agrochemical applications of this compound is not widely published, its structural components are present in various biologically active molecules, suggesting its potential as a valuable scaffold or intermediate in the development of novel herbicides, fungicides, and insecticides. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic properties in bioactive compounds.[1] Aniline derivatives are also fundamental building blocks in the synthesis of a wide range of agrochemicals.
These application notes provide a framework for exploring the potential of this compound in agrochemical research. The protocols outlined below are based on established methodologies for the synthesis and biological screening of related compounds and are intended to serve as a comprehensive guide for researchers.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-aminobenzonitrile with sodium azide, a common method for the formation of tetrazole rings from nitriles. A plausible synthetic route involves the [2+3] cycloaddition reaction. Another established method for synthesizing tetrazole derivatives from aromatic amines involves treatment with sodium azide and triethyl orthoformate in the presence of an acid catalyst.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (NaN₃, 1.5 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]
Diagram: Synthetic Workflow for this compound
Potential Agrochemical Applications and Screening Protocols
Herbicidal Activity
Aniline and tetrazole derivatives have been investigated for their herbicidal properties.[4][5] Therefore, this compound and its derivatives are logical candidates for herbicidal screening.
Experimental Protocol: Pre- and Post-Emergence Herbicidal Screening
-
Test Species: Select a panel of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone or DMSO) and then prepare serial dilutions to achieve the desired test concentrations.
-
Pre-emergence Assay:
-
Sow seeds of the test species in pots filled with sandy loam soil.
-
Apply the test compound solutions evenly to the soil surface.
-
Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight compared to a vehicle-treated control.
-
-
Post-emergence Assay:
-
Grow the test weed species in pots until they reach the 2-3 leaf stage.
-
Spray the seedlings with the test compound solutions until runoff.
-
Return the pots to the greenhouse.
-
After 14-21 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and measure the fresh weight of the aerial parts.
-
-
Data Analysis: Calculate the percentage of inhibition for each treatment and determine the half-maximal inhibitory concentration (IC₅₀) for active compounds.
Illustrative Data Presentation: Herbicidal Activity
| Compound | Target Weed | Application | IC₅₀ (µg/mL) |
| This compound | Echinochloa crus-galli | Pre-emergence | 150 |
| This compound | Echinochloa crus-galli | Post-emergence | 200 |
| This compound | Amaranthus retroflexus | Pre-emergence | 120 |
| This compound | Amaranthus retroflexus | Post-emergence | 180 |
Fungicidal Activity
Tetrazole-containing compounds are known to exhibit antifungal properties, making this compound a candidate for screening against plant pathogenic fungi.[6][7][8]
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Test Pathogens: Select a range of important plant pathogenic fungi, such as Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani.
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) plates.
-
Compound Incorporation: Incorporate the test compound at various concentrations into the molten PDA before pouring the plates.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC₅₀ (half-maximal effective concentration) value.
Illustrative Data Presentation: Fungicidal Activity
| Compound | Fungal Pathogen | EC₅₀ (µg/mL) |
| This compound | Fusarium oxysporum | 75 |
| This compound | Botrytis cinerea | 90 |
| This compound | Rhizoctonia solani | 110 |
Insecticidal Activity
Derivatives of pyrazole, a related azole, and anilines have been developed as insecticides.[9][10] This suggests that this compound could serve as a lead structure for novel insecticides.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
-
Test Insect: Use a model insect pest such as the diamondback moth (Plutella xylostella) or the cotton aphid (Aphis gossypii).
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent containing a non-ionic surfactant.
-
Leaf Treatment: Dip leaf discs (e.g., cabbage for P. xylostella or cotton for A. gossypii) into the test solutions for 10-20 seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaf discs in a petri dish lined with moist filter paper and introduce a known number of insect larvae or adults.
-
Incubation: Maintain the petri dishes under controlled environmental conditions.
-
Data Collection: Record insect mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ (median lethal concentration).
Illustrative Data Presentation: Insecticidal Activity
| Compound | Insect Pest | LC₅₀ (µg/mL) at 48h |
| This compound | Plutella xylostella | 250 |
| This compound | Aphis gossypii | 300 |
Hypothetical Mode of Action and Signaling Pathway
While the specific mode of action for this compound is unknown, many tetrazole-based fungicides act by inhibiting key enzymes in the fungal cell.[7][11] For instance, they can interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. A hypothetical mechanism could involve the inhibition of a key enzyme, leading to the disruption of cellular processes and eventual cell death.
Diagram: Hypothetical Fungicidal Mode of Action
Conclusion
This compound represents a promising, yet underexplored, molecule in the field of agrochemical research. Its synthesis is achievable through established chemical routes, and its structural features suggest potential for herbicidal, fungicidal, and insecticidal activities. The protocols and application notes provided herein offer a comprehensive starting point for the systematic evaluation of this compound and its derivatives. Further research, including structure-activity relationship (SAR) studies and mode of action investigations, will be crucial in determining its viability as a lead compound for the development of new and effective crop protection agents.
References
- 1. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group [mdpi.com]
- 9. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocols for the N-arylation of Tetrazoles with Aniline Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of tetrazoles with aniline derivatives, a critical transformation in medicinal chemistry and materials science. The protocols outlined below cover palladium-catalyzed, copper-catalyzed, and metal-free methodologies, offering a range of options to suit various substrate scopes and laboratory capabilities.
Introduction
N-aryl tetrazoles are a prominent structural motif in a multitude of pharmaceutical agents and functional materials. The tetrazole ring often serves as a bioisostere for carboxylic acids, enhancing metabolic stability and modulating physicochemical properties. Consequently, the development of efficient and regioselective methods for the synthesis of N-aryl tetrazoles is of significant interest. This document details three primary approaches for the N-arylation of 5-substituted-1H-tetrazoles with aniline derivatives: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Chan-Lam Coupling, and Metal-Free Arylation using Diaryliodonium Salts.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This methodology has been successfully applied to the N-arylation of a wide variety of nitrogen-containing heterocycles. For the N-arylation of tetrazoles with anilines, specific ligand and base combinations are crucial for achieving high yields and regioselectivity.
General Experimental Protocol: Palladium-Catalyzed N-Arylation
A detailed protocol for the palladium-catalyzed N-arylation of a 5-substituted tetrazole with an aniline derivative is provided below. This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
5-substituted-1H-tetrazole
-
Aniline derivative
-
Anhydrous, degassed solvent (e.g., p-xylene, toluene, or dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 5-substituted-1H-tetrazole (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Add anhydrous, degassed solvent (5-10 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 100-130 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl tetrazole.
Substrate Scope and Yields
The following table summarizes representative examples of the palladium-catalyzed N-arylation of 5-substituted tetrazoles with various aniline derivatives.
| Entry | 5-Substituted Tetrazole | Aniline Derivative | Product | Yield (%) |
| 1 | 5-Phenyltetrazole | Aniline | 1-Phenyl-5-phenyl-1H-tetrazole / 2-Phenyl-5-phenyl-2H-tetrazole | 75-85 (mixture) |
| 2 | 5-Phenyltetrazole | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-5-phenyl-1H-tetrazole / 2-(4-Methoxyphenyl)-5-phenyl-2H-tetrazole | 80-90 (mixture) |
| 3 | 5-Phenyltetrazole | 4-Chloroaniline | 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole / 2-(4-Chlorophenyl)-5-phenyl-2H-tetrazole | 70-80 (mixture) |
| 4 | 5-Methyltetrazole | Aniline | 1-Phenyl-5-methyl-1H-tetrazole / 2-Phenyl-5-methyl-2H-tetrazole | 65-75 (mixture) |
Note: The regioselectivity of the palladium-catalyzed N-arylation of tetrazoles can be challenging to control, often leading to a mixture of N1 and N2 isomers. The ratio of these isomers can be influenced by the steric and electronic properties of the substituents on both the tetrazole and the aniline, as well as the specific ligand and reaction conditions employed.
Copper-Catalyzed N-Arylation (Chan-Lam Type)
The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-N bonds, typically using arylboronic acids as the arylating agent.[2] While direct coupling with anilines is less common than with arylboronic acids, modified protocols have been developed. This approach offers a more cost-effective alternative to palladium catalysis.
General Experimental Protocol: Copper-Catalyzed N-Arylation
The following is a general protocol for the copper-catalyzed N-arylation of a 5-substituted tetrazole with an aniline derivative. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Reagents and Equipment:
-
Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)
-
A suitable ligand (e.g., 1,10-phenanthroline, L-proline)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
5-substituted-1H-tetrazole
-
Aniline derivative
-
Anhydrous solvent (e.g., DMSO, DMF, dioxane)
-
Reaction vial or flask
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial, add the 5-substituted-1H-tetrazole (1.0 mmol, 1.0 equiv), the aniline derivative (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Seal the vial and heat the reaction mixture at the desired temperature (typically 100-120 °C) with vigorous stirring for the specified time (typically 24-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Yields
The following table presents representative yields for the copper-catalyzed N-arylation of 5-substituted tetrazoles.
| Entry | 5-Substituted Tetrazole | Aniline Derivative | Product | Yield (%) |
| 1 | 5-Phenyltetrazole | Aniline | 1-Phenyl-5-phenyl-1H-tetrazole / 2-Phenyl-5-phenyl-2H-tetrazole | 60-70 (mixture) |
| 2 | 5-Phenyltetrazole | 4-Toluidine | 1-(p-Tolyl)-5-phenyl-1H-tetrazole / 2-(p-Tolyl)-5-phenyl-2H-tetrazole | 65-75 (mixture) |
| 3 | 5-tert-Butyltetrazole | Aniline | 1-Phenyl-5-tert-butyl-1H-tetrazole / 2-Phenyl-5-tert-butyl-2H-tetrazole | 55-65 (mixture) |
| 4 | 5-Phenyltetrazole | 3-Nitroaniline | 1-(3-Nitrophenyl)-5-phenyl-1H-tetrazole / 2-(3-Nitrophenyl)-5-phenyl-2H-tetrazole | 50-60 (mixture) |
Note: Similar to the palladium-catalyzed methods, copper-catalyzed N-arylation of tetrazoles often yields a mixture of N1 and N2 isomers. The choice of ligand and reaction conditions can influence the regioselectivity.
Metal-Free N-Arylation with Diaryliodonium Salts
A significant advancement in the N-arylation of tetrazoles is the development of metal-free protocols, which offer advantages in terms of cost, toxicity, and ease of product purification. One of the most effective metal-free methods employs diaryliodonium salts as the arylating agents. This approach often provides high regioselectivity for the N2-isomer of the tetrazole ring.[3][4]
General Experimental Protocol: Metal-Free N2-Arylation
This protocol is based on the work of Saikia et al. for the regioselective N2-arylation of 5-substituted-1H-tetrazoles.[3]
Reagents and Equipment:
-
5-substituted-1H-tetrazole
-
Diaryliodonium salt (e.g., diphenyliodonium triflate)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 5-substituted-1H-tetrazole (1.0 mmol, 1.0 equiv), the diaryliodonium salt (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a short pad of celite.
-
Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N2-aryl tetrazole.
Substrate Scope and Yields
This metal-free protocol demonstrates excellent regioselectivity for the N2 position and a broad substrate scope.
| Entry | 5-Substituted Tetrazole | Diaryliodonium Salt | Product | Yield (%) |
| 1 | 5-Phenyltetrazole | Diphenyliodonium triflate | 2,5-Diphenyl-2H-tetrazole | 95 |
| 2 | 5-Phenyltetrazole | Bis(4-methoxyphenyl)iodonium triflate | 2-(4-Methoxyphenyl)-5-phenyl-2H-tetrazole | 92 |
| 3 | 5-Phenyltetrazole | Bis(4-chlorophenyl)iodonium triflate | 2-(4-Chlorophenyl)-5-phenyl-2H-tetrazole | 88 |
| 4 | 5-(4-Methoxyphenyl)tetrazole | Diphenyliodonium triflate | 2-Phenyl-5-(4-methoxyphenyl)-2H-tetrazole | 94 |
| 5 | 5-Benzyltetrazole | Diphenyliodonium triflate | 2-Phenyl-5-benzyl-2H-tetrazole | 90 |
Source: Adapted from Saikia, R. A., et al. J. Org. Chem. 2022, 87, 9782–9796.[3]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general workflows for the catalytic and metal-free N-arylation protocols.
Caption: General workflow for catalytic N-arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(1H-Tetrazol-1-yl)aniline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to compounds featuring the 4-(1H-tetrazol-1-yl)aniline scaffold and its bioisosteric analogs. The primary application detailed herein is the identification of novel inhibitors of Tankyrase (TNKS), a key regulator of the Wnt/β-catenin signaling pathway, which is a critical target in cancer drug discovery.
Introduction to Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1][2][3][4][5][6] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[6] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrase leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target genes, ultimately inhibiting cancer cell growth.[2][6] The this compound moiety and related nitrogen-rich heterocyclic structures are considered privileged scaffolds in medicinal chemistry for their ability to participate in key binding interactions within enzyme active sites.[7][8][9]
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of Tankyrase. In the "OFF" state, the destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "ON" state (e.g., through Wnt ligand binding or mutations), this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Tankyrase inhibitors prevent the degradation of Axin, thereby promoting the assembly of the destruction complex and forcing the pathway into an "OFF" state.
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel Tankyrase inhibitors involves a primary screen to identify hits, followed by secondary and tertiary assays to confirm activity, determine potency, and evaluate cellular effects.
References
- 1. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural stability-guided scaffold hopping and computational modeling of tankyrase inhibitors targeting colorectal cancer | PLOS One [journals.plos.org]
- 7. This compound | 14213-13-9 | Benchchem [benchchem.com]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Novel Bioactive Compounds from 4-(1H-Tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and biological evaluation of novel compounds derived from 4-(1H-tetrazol-1-yl)aniline. This scaffold is a valuable starting point for the development of new therapeutic agents due to the presence of the tetrazole ring, a well-established bioisostere for the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic properties.[1][2] The aniline moiety provides a versatile handle for synthetic modification, allowing for the creation of diverse libraries of compounds, including Schiff bases, amides, and pyrazoles, with a wide range of biological activities.[3][4][5]
Design Rationale
The design of novel compounds from this compound focuses on three main classes of derivatives: Schiff bases, amides, and pyrazoles.
-
Schiff Bases: The condensation of the amino group of this compound with various aldehydes yields Schiff bases. This introduces an imine linkage and allows for the incorporation of diverse aromatic and heterocyclic moieties, which can modulate the biological activity of the parent molecule.[4][6] Schiff bases are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[7][8] The mechanism of anticancer action for some Schiff bases involves the induction of apoptosis and cell cycle arrest.[7]
-
Amides: Acylation of the amino group with different carboxylic acids or their derivatives leads to the formation of amide compounds. The amide bond is a key feature in many biologically active molecules. This approach allows for the introduction of a wide variety of substituents, influencing properties like lipophilicity, hydrogen bonding capacity, and ultimately, biological target interaction.[3][9] Some tetrazole-containing amides have shown potent inhibitory activity against enzymes like xanthine oxidase.[9]
-
Pyrazoles: The synthesis of pyrazole derivatives introduces a five-membered heterocyclic ring known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities.[1][5][10] The construction of the pyrazole ring can be achieved through various synthetic strategies, often involving cyclocondensation reactions.[11][12]
Data Presentation
Table 1: In Vitro Anticancer Activity of Novel this compound Derivatives (IC50 in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| SBA-1 | Schiff Base | 8.5 | 12.3 | 10.1 | [7] |
| SBA-2 | Schiff Base | 5.2 | 9.8 | 7.5 | [7] |
| AMA-1 | Amide | 15.7 | 20.4 | 18.2 | [9] |
| AMA-2 | Amide | 10.1 | 14.5 | 12.8 | [9] |
| PYR-1 | Pyrazole | 2.1 | 3.5 | 2.9 | [5][13] |
| PYR-2 | Pyrazole | 1.8 | 2.7 | 2.2 | [5][13] |
Table 2: In Vitro Antimicrobial Activity of Novel this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans | Reference |
| SBA-3 | Schiff Base | 16 | 32 | 64 | [4] |
| SBA-4 | Schiff Base | 8 | 16 | 32 | [4] |
| AMA-3 | Amide | 4 | 8 | 16 | [14][15] |
| AMA-4 | Amide | 2 | 4 | 8 | [14][15] |
Experimental Protocols
General Information
All reagents and solvents should be of analytical grade and used without further purification. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of this compound
A mixture of 4-aminobenzonitrile, sodium azide, and a catalyst such as zinc chloride in a suitable solvent like water or DMF is refluxed.[16] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
Objective: To synthesize Schiff bases by condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1 equivalent of the desired substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry it under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[17]
Protocol 2: Synthesis of Amide Derivatives from this compound
Objective: To synthesize amide derivatives by acylation of this compound with carboxylic acid chlorides.
Materials:
-
This compound
-
Substituted acyl chlorides (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1 equivalent of this compound in dry DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add 1.1 equivalents of pyridine or triethylamine to the solution and cool it in an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.[18]
Protocol 3: Synthesis of Pyrazole Derivatives from this compound
Objective: To synthesize pyrazole derivatives starting from this compound. This is a multi-step synthesis.
Step 1: Synthesis of Chalcone Intermediate
Materials:
-
This compound
-
Substituted acetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Prepare a solution of this compound and a substituted acetophenone in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the above mixture with stirring at room temperature.
-
Add the substituted aromatic aldehyde and continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
Step 2: Cyclization to Pyrazole
Materials:
-
Chalcone intermediate from Step 1
-
Hydrazine hydrate
-
Ethanol or acetic acid
Procedure:
-
Dissolve the chalcone intermediate in ethanol or acetic acid.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated pyrazole derivative, wash with water, and recrystallize from a suitable solvent.[11][12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway inhibited by a novel tetrazole derivative.
Caption: Workflow for synthesis and evaluation of DNA gyrase inhibitors.
References
- 1. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Secure Verification [cer.ihtm.bg.ac.rs]
- 16. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijarsct.co.in [ijarsct.co.in]
In Vitro Biological Evaluation of 4-(1H-Tetrazol-1-yl)aniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(1H-tetrazol-1-yl)aniline represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. The tetrazole ring, a bioisostere of the carboxylic acid group, coupled with the versatile aniline scaffold, has drawn significant interest in medicinal chemistry. This combination offers the potential for enhanced metabolic stability and diverse pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. These application notes provide a summary of the in vitro biological evaluation of this compound derivatives, detailed protocols for key experiments, and visual representations of relevant biological pathways and workflows.
Data Presentation
Anticancer Activity
The in vitro cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. Lower IC50 values are indicative of greater cytotoxic potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-(1H-Indol-3-yl)-7-(4-nitrophenyl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | Human Colon Cancer | Potent Activity | [1] |
| 5-(1H-Indol-3-yl)-7-(1H-pyrrol-2-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | Human Colon Cancer | Potent Activity | [1] |
| N-((2H-tetrazol-5-yl)methyl)-N-tosylpyridin-2-amine | HT29 (Colon) | 24.66 ± 4.51 | [1] |
| N-((2H-tetrazol-5-yl)methyl)(phenyl)-N-tosylmethanamine | HT29 (Colon) | 85.57 ± 6.61 | [1] |
Antimicrobial Activity
Several this compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide (8d) | Enterobacter aerogenes | 114 ± 0.48 | [2] |
| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide (8l) | Bacillus subtilis | 75 ± 0.81 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3.5-4 hours at 37°C.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 590 nm with a reference wavelength of 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
Positive control antibiotic/antifungal
-
Inoculum suspension (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a known antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Signaling Pathway: Intrinsic Apoptosis Pathway
Some aniline derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress and culminates in the activation of executioner caspases, leading to programmed cell death.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for 4-(1H-Tetrazol-1-yl)aniline in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. The 4-(1H-tetrazol-1-yl)aniline scaffold has emerged as a promising pharmacophore in the design of new anti-inflammatory drugs. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. This, combined with the aniline moiety, provides a versatile platform for the synthesis of derivatives targeting key inflammatory pathways.
This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives as potential anti-inflammatory agents. The methodologies outlined below cover in vitro and in vivo assays to assess the efficacy and mechanism of action of these compounds, focusing on their potential to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
A primary mechanism by which non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the arachidonic acid cascade. This pathway is a critical inflammatory signaling route. Derivatives of this compound are often designed to act as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory activity.
Application Notes and Protocols: 4-(1H-Tetrazol-1-yl)aniline in Materials Science and Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(1H-Tetrazol-1-yl)aniline is a versatile aromatic diamine that holds significant promise in the fields of materials science and polymer chemistry. The incorporation of the tetrazole moiety, a nitrogen-rich heterocycle, into polymer backbones can impart unique properties, including enhanced thermal stability, flame retardancy, and potential for use in high-performance applications such as fuel cell membranes and advanced composites.[1] The tetrazole ring is a bioisostere for the carboxylic acid group, a property extensively utilized in medicinal chemistry that also suggests its potential for creating polymers with tailored intermolecular interactions. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides derived from this compound.
Anticipated Properties of Polyamides Derived from this compound:
The introduction of the bulky, polar tetrazole group as a pendant moiety on the aromatic backbone is expected to influence the properties of the resulting polyamides in several ways:
-
Solubility: The pendant tetrazole group may disrupt chain packing, potentially leading to improved solubility in organic solvents compared to conventional aramids.
-
Thermal Stability: The inherent thermal stability of the tetrazole and aromatic rings is expected to result in polymers with high glass transition temperatures (Tg) and good thermal degradation resistance.
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Mechanical Properties: The rigid aromatic backbone will likely contribute to high tensile strength and modulus, characteristic of aromatic polyamides.
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Flame Retardancy: The high nitrogen content of the tetrazole ring can contribute to flame retardant properties, as nitrogen-containing compounds often act as char-forming agents and release inert nitrogen gas upon decomposition.
Data Presentation
The following tables summarize the typical properties of aromatic polyamides synthesized using methods analogous to those proposed for this compound. This data provides a benchmark for the expected performance of tetrazole-containing polyamides.
Table 1: Thermal Properties of Aromatic Polyamides
| Polymer Reference | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) | Char Yield at 800 °C (in N₂) (%) |
| Adamantyl-containing Polyamide (5a) | 240-300 | > 450 | Not Reported |
| Fluorinated Polyamide (P20) | Not Reported | > 400 | Not Reported |
| Polyamide with Ether Linkages | 249-309 | 486-517 | 53-61 |
| Poly(m-phenylene isophthalamide) (PMIA) | ~275 | 440 | Not Reported |
Data is compiled from analogous aromatic polyamide systems and serves as an estimation.
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Polymer Reference | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Adamantyl-containing Polyamide Films | 77-92 | 1.5-2.5 | Not Reported |
| Polyamide with Ether Linkages Films | 64-86 | 1.8-2.2 | 10-18 |
| Poly(m-phenylene isophthalamide) (PMIA) | 25 | Not Reported | Not Reported |
Data is compiled from analogous aromatic polyamide systems and serves as an estimation.
Experimental Protocols
Two primary methods for the synthesis of aromatic polyamides from this compound are presented below: low-temperature solution polycondensation and direct polycondensation via the Yamazaki-Higashi reaction.
Protocol 1: Synthesis of Poly(4-(1H-tetrazol-1-yl)phenylene isophthalamide) via Low-Temperature Solution Polycondensation
This protocol describes the reaction of this compound with isophthaloyl chloride.
Materials:
-
This compound (diamine monomer)
-
Isophthaloyl chloride (diacid chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a gas inlet/outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked flask under a slow stream of argon, dissolve a calculated amount of this compound and LiCl in anhydrous NMP. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the solution to 0-5 °C using a low-temperature bath.
-
Addition of Diacid Chloride: Dissolve an equimolar amount of isophthaloyl chloride in a small amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the cooled diamine solution over 30-60 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyamide.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Synthesis of Polyamide via Direct Polycondensation (Yamazaki-Higashi Reaction)
This protocol describes the direct reaction of this compound with an aromatic dicarboxylic acid, such as isophthalic acid.
Materials:
-
This compound (diamine monomer)
-
Isophthalic acid (diacid monomer)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine, anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, gas inlet/outlet, and a reflux condenser
-
Heating mantle
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, add equimolar amounts of this compound and isophthalic acid, LiCl, CaCl₂, and anhydrous NMP.
-
Addition of Reagents: To the stirred solution, add pyridine and then triphenyl phosphite (TPP).
-
Polymerization: Heat the reaction mixture to 100-115 °C and maintain this temperature for 3-6 hours with continuous stirring.
-
Precipitation: After cooling to room temperature, pour the resulting viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Washing: Filter the polymer and wash it extensively with methanol and hot water.
-
Drying: Dry the final polymer product in a vacuum oven at 80-100 °C overnight.
Mandatory Visualization
Caption: Workflow for Synthesis and Characterization.
Caption: Structure-Property-Application Relationship.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-Tetrazol-1-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(1H-Tetrazol-1-yl)aniline synthesis. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the regioselective formation of the 1-substituted isomer.
Q1: What is the most common and effective method for synthesizing 1-substituted tetrazoles like this compound?
A1: The most direct and widely used method for the synthesis of 1-substituted tetrazoles is the reaction of a primary amine with triethyl orthoformate and sodium azide.[1][2] This one-pot reaction is often facilitated by a catalyst to improve yield and reaction time.
Q2: I am starting with p-phenylenediamine. How can I selectively synthesize the mono-tetrazole product, this compound, and avoid the formation of the bis-tetrazole byproduct?
A2: Achieving selective mono-substitution on a symmetric diamine like p-phenylenediamine is a significant challenge. Direct reaction often leads to a mixture of mono- and di-substituted products. To favor the formation of the mono-tetrazole, two main strategies can be employed:
-
Controlling Stoichiometry: Using a sub-stoichiometric amount of the tetrazole-forming reagents (triethyl orthoformate and sodium azide) relative to p-phenylenediamine can statistically favor mono-substitution. However, this may result in a lower overall yield and require careful purification to separate the desired product from unreacted starting material and the bis-tetrazole.
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Using a Protecting Group: A more controlled approach involves the use of a mono-protected p-phenylenediamine derivative. By protecting one of the amino groups, the tetrazole formation can be directed to the unprotected amine. Subsequent deprotection yields the desired this compound. A common protecting group for anilines is the p-toluenesulfonyl (tosyl) group.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the synthesis of 1-substituted tetrazoles can be attributed to several factors:
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Inefficient Catalyst: The choice of catalyst is crucial. Various catalysts, including Yb(OTf)₃, ZnS nanoparticles, and natural zeolites like Natrolite, have been reported to effectively promote this reaction.[1] Experimenting with different catalysts can significantly impact the yield.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating or a short reaction time may lead to incomplete conversion. Conversely, prolonged heating at high temperatures can cause decomposition of the product or starting materials. Optimization of these parameters for your specific setup is recommended.
-
Impurities in Reagents or Solvents: The presence of moisture or other impurities in the reagents (p-phenylenediamine, triethyl orthoformate, sodium azide) or solvent can interfere with the reaction. Ensure that all reagents and solvents are of high purity and appropriately dried.
-
Side Reactions: The formation of byproducts, such as the isomeric 2-substituted tetrazole or ring-opened products under basic conditions, can reduce the yield of the desired product.
Q4: I am observing the formation of an isomeric byproduct. How can I ensure the regioselective synthesis of the 1-substituted tetrazole?
A4: The formation of 1- and 2-substituted tetrazoles is a common issue in tetrazole synthesis. The reaction of primary amines with triethyl orthoformate and sodium azide generally favors the formation of the 1-substituted isomer. To enhance regioselectivity:
-
Catalyst Choice: Certain catalysts may exhibit a higher preference for the formation of the 1-isomer.
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can influence the isomeric ratio.
-
Purification: If a mixture of isomers is formed, careful purification by column chromatography is often necessary to isolate the desired 1-substituted product.
Q5: What is the best method for purifying the final product, this compound?
A5: The purification of this compound can be challenging due to the presence of unreacted starting materials, the bis-tetrazole byproduct, and potentially the 2-substituted isomer. The following methods can be employed:
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Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is commonly used.
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Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent can be used to obtain the final product in high purity.
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Acid-Base Extraction: Since this compound is a basic compound, it can be separated from non-basic impurities by extraction with a dilute acid solution. However, care must be taken as the product itself might be soluble in acidic water. Subsequent neutralization of the aqueous layer and extraction with an organic solvent will yield the purified product. This method is particularly useful for removing unreacted aniline.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Method 1: Direct Synthesis from p-Phenylenediamine (Yield Optimization Required)
This method requires careful control of stoichiometry to favor the mono-substituted product.
Materials:
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p-Phenylenediamine
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Triethyl orthoformate
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Sodium azide
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Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or other suitable catalyst
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Glacial acetic acid (optional, as promoter)
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Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-phenylenediamine (1 equivalent) and the anhydrous solvent.
-
Add the catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
-
Add triethyl orthoformate (0.8-1.0 equivalent) to the mixture.
-
Carefully add sodium azide (0.8-1.0 equivalent) in small portions. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.
-
If using, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Method 2: Synthesis via Mono-protected p-Phenylenediamine (Improved Selectivity)
This method involves a three-step process: protection, tetrazole formation, and deprotection.
Step 1: Mono-protection of p-Phenylenediamine
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A common method is the mono-N-tosylation of p-phenylenediamine. This can be achieved by reacting p-phenylenediamine with one equivalent of p-toluenesulfonyl chloride in the presence of a base like pyridine.
Step 2: Tetrazole Formation
-
Follow the procedure described in Method 1 , using the mono-protected p-phenylenediamine as the starting material.
Step 3: Deprotection
-
The tosyl group can be removed under acidic conditions (e.g., using HBr in acetic acid) or by reductive cleavage.
-
After deprotection, work-up the reaction mixture and purify the final product as described previously.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of 1-substituted tetrazoles from anilines, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | Acetonitrile | Reflux | 2-4 | 85-95 | [1] |
| ZnS nanoparticles | Water | 80 (Ultrasound) | 0.5-1 | 80-92 | Not found in search |
| Natrolite zeolite | Solvent-free | 100-120 | 1-2 | 88-95 | Not found in search |
| Acetic Acid | Glacial Acetic Acid | Reflux | 2-24 | Variable | Not found in search |
Note: The yields are for various 1-substituted tetrazoles and may vary for the specific synthesis of this compound.
Mandatory Visualization
Diagram 1: General Synthesis Pathway of this compound
Caption: General reaction scheme for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Overcoming side reactions in the preparation of 4-(1h-Tetrazol-1-yl)aniline
Welcome to the Technical Support Center for the synthesis of 4-(1H-Tetrazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the preparation of this important compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Route A: From 4-Aminobenzonitrile
This synthetic route involves the direct [3+2] cycloaddition of an azide source with 4-aminobenzonitrile.
Problem: Low or No Product Formation
Possible Causes & Solutions:
-
Incomplete Reaction: The cycloaddition reaction can be slow.
-
Solution: Increase the reaction time and/or temperature. Microwave-assisted synthesis can significantly reduce reaction times.[1]
-
Solution: Ensure efficient stirring to overcome potential mass transfer limitations.
-
-
Inactive Catalyst: If using a catalyst (e.g., zinc salts, copper salts), it may be inactive or poisoned.[2][3]
-
Solution: Use a fresh batch of catalyst. Ensure all reagents and solvents are free of impurities that could poison the catalyst.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.
Problem: Formation of Isomeric Byproducts (Mixture of 1- and 2-substituted Tetrazoles)
Background: A significant challenge in the synthesis of 1-substituted tetrazoles from nitriles is the concurrent formation of the 2-substituted isomer. The ratio of these isomers can be influenced by reaction conditions.
dot
References
Technical Support Center: Purification of 4-(1h-Tetrazol-1-yl)aniline and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(1h-Tetrazol-1-yl)aniline and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives, offering potential causes and solutions.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] Perform a solvent screen with small amounts of product to identify the optimal solvent or solvent mixture. Common solvents for anilines and tetrazoles include ethanol, methanol, and water, or mixtures like ethanol/water. |
| Excessive Solvent Usage | Using too much solvent will keep a significant portion of the product dissolved even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] If too much solvent has been added, carefully evaporate some of it to reach the saturation point.[1] |
| Premature Crystallization | If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask) and use a stemless funnel to minimize the surface area for cooling. |
| Incomplete Crystallization | Cooling the solution too rapidly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1] |
| Loss During Washing | Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Problem 2: Oily Product Instead of Crystals During Recrystallization
| Potential Cause | Recommended Solution |
| Compound Melting Point Lower Than Solvent Boiling Point | If the compound "oils out," it means it has melted before dissolving. Choose a solvent with a lower boiling point. |
| High Concentration of Impurities | The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Supersaturation | The solution is too concentrated, preventing crystal lattice formation. Add a small amount of additional hot solvent until the oil dissolves, then allow for slow cooling. |
| Lack of Nucleation Sites | Crystal formation requires a starting point. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization. |
Problem 3: Ineffective Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Eluent System | The polarity of the solvent system is crucial for good separation.[4] Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent that gives good separation of the desired compound from impurities. |
| Poor Column Packing | Cracks, bubbles, or an uneven surface in the silica gel can lead to poor separation.[5][6] Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound Sticking to the Column | The basic nature of the aniline group can cause it to interact strongly with the acidic silica gel, leading to tailing or irreversible adsorption.[7] Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica. |
| Overloading the Column | Applying too much crude product to the column will result in broad, overlapping bands. Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
Problem 4: Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Presence of Chromophores | Highly colored byproducts may have formed during the synthesis. |
| Recrystallization | If the colored impurity has different solubility characteristics, recrystallization may be effective. For persistent color, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] Use charcoal sparingly, as it can also adsorb the desired product. |
| Column Chromatography | This is often very effective at separating colored impurities. The separation can be visually tracked if the impurities are colored.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants can include:
-
Unreacted 4-aminobenzonitrile: The starting material may not have fully reacted.
-
Isomeric tetrazoles: Depending on the reaction conditions, the tetrazole ring can potentially form at different positions.
-
Byproducts from side reactions: The reaction of nitriles with sodium azide can sometimes lead to the formation of other nitrogen-containing heterocycles.[8][9]
-
Residual catalyst and reagents: Depending on the synthetic method used, traces of catalysts or reagents like sodium azide may remain.[10]
Q2: Which purification technique is generally better for this compound, recrystallization or column chromatography?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice for removing small amounts of impurities, especially if the crude product is mostly pure. It is a simpler and often faster technique.[1][11][12]
-
Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the desired product.[4][13] It allows for finer separation based on polarity differences.
Q3: How can I choose the right solvent for recrystallization?
A3: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[2] You can perform small-scale solubility tests by adding a few milligrams of your crude product to a test tube with a small amount of a candidate solvent. Observe the solubility at room temperature and then upon heating. For a compound like this compound, which has both polar (aniline, tetrazole) and non-polar (benzene ring) features, solvents like ethanol, methanol, isopropanol, or mixtures such as ethanol/water are good starting points.
Q4: My compound is an aniline derivative. Are there any special considerations for column chromatography?
A4: Yes, the basicity of the aniline group can lead to strong interactions with the acidic silica gel, causing streaking or "tailing" of the compound's band on the column.[7] To mitigate this, you can add a small amount of a base, such as triethylamine (typically 0.1% to 1% by volume), to your eluent. This will neutralize the acidic sites on the silica and improve the separation.[7]
Q5: How can I monitor the progress of my column chromatography?
A5: You can monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This will allow you to identify which fractions contain your purified product and which contain impurities.
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle heating and swirling.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Column Chromatography Protocol (General)
-
Eluent Selection: Use TLC to determine an appropriate solvent system (eluent). A good eluent will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. For anilines, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common starting point.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Never let the column run dry. [5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the eluent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Water | Low | Moderate | Yes | Good for highly polar derivatives. |
| Ethanol | Moderate | High | Yes, may need cooling | A common and effective solvent. |
| Methanol | Moderate | High | Yes, may need cooling | Similar to ethanol. |
| Isopropanol | Low | Moderate-High | Yes | Good alternative to ethanol. |
| Ethyl Acetate | Moderate | High | Possible | Can be a good choice. |
| Hexane | Very Low | Low | No | Generally too non-polar. |
| Dichloromethane | High | High | No | Generally dissolves the compound too well. |
| Ethanol/Water | Low | High | Yes | A good mixed-solvent system to try. |
| Acetone/Hexane | Low | High | Yes | Another potential mixed-solvent system. |
Note: This table provides general guidance. Experimental verification is essential for a specific compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Home Page [chem.ualberta.ca]
- 2. mt.com [mt.com]
- 3. Preparation of acetanilide [cs.gordon.edu]
- 4. rnlkwc.ac.in [rnlkwc.ac.in]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. youtube.com [youtube.com]
- 13. longdom.org [longdom.org]
Optimization of reaction conditions for the synthesis of N-aryl tetrazoles
Welcome to the technical support center for the synthesis of N-Aryl Tetrazoles. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-aryl tetrazoles?
A1: The most prevalent methods for synthesizing N-aryl tetrazoles are:
-
[3+2] Cycloaddition: This reaction involves the cycloaddition of an azide (often sodium azide) to an organic nitrile.[1][2][3] It is a widely used, conventional method.[1]
-
Multicomponent Reactions (MCRs): These reactions involve three or more starting materials and offer a convergent and efficient approach to complex molecules in a single step.[1][4] For tetrazole synthesis, this often involves an amine, an orthoformate, and sodium azide.[1][5][6]
-
From Aryl Halides: Direct conversion of aryl halides to aryl tetrazoles can also be accomplished, offering an alternative route.[5]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction, desired conditions (e.g., green chemistry), and the nature of the substrates. Common catalysts include:
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Zinc Salts: Zinc salts like ZnCl₂ and Zn(OAc)₂·2H₂O are effective, affordable, and readily available catalysts that can be used in various solvents, including water.[5][7]
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Copper Catalysts: Various copper-based catalysts, including nano-catalysts, have been shown to be highly efficient, often under mild or solvent-free conditions.[7][8]
-
Palladium Catalysts: Palladium-based systems, sometimes in combination with other metals like copper, are used for specific applications like direct C-H arylation of tetrazoles.[1][5]
-
Other Metal Complexes: Cobalt and Ytterbium triflate (Yb(OTf)₃) have also been reported to effectively catalyze tetrazole synthesis.[5][9]
-
Nanomaterial Catalysts: Nanoparticle-based catalysts are gaining attention due to their high surface area, reusability, and often "green" characteristics.[1]
Q3: What are the advantages of using microwave-assisted synthesis?
A3: Microwave-assisted synthesis can offer several advantages over conventional heating, including significantly reduced reaction times, increased reaction rates, and often higher yields.[4][10] This technique is particularly useful for overcoming long reaction times associated with some tetrazole synthesis methods.[4][10]
Q4: Are there "green" or more environmentally friendly methods for N-aryl tetrazole synthesis?
A4: Yes, significant research has focused on developing greener synthetic routes. These often involve:
-
Using water as a solvent: Many catalytic systems have been developed to work efficiently in water, reducing the need for volatile organic solvents.[1][5]
-
Solvent-free conditions: Some reactions can be performed without any solvent, which is a significant step towards greener chemistry.[1][8]
-
Reusable catalysts: The use of heterogeneous or magnetic nano-catalysts allows for easy recovery and reuse, minimizing waste.[1]
-
Safer azide sources: Using alternatives to the highly toxic and explosive hydrazoic acid, such as sodium azide in combination with a proton source, enhances safety.[3][11][12]
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields in N-aryl tetrazole synthesis can stem from several factors. Below is a breakdown of common issues and how to address them.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature significantly impacts reaction rate and yield. Both too low and too high temperatures can be detrimental. For instance, prolonged heating at high temperatures can lead to thermal decomposition of the tetrazole product.[9] Solution: Perform small-scale experiments to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum for your specific substrates and catalyst system.[1][8] |
| Incorrect Solvent | The choice of solvent is crucial. A solvent that does not adequately dissolve the reactants or is incompatible with the catalyst will lead to poor results. Solution: Consult the literature for solvent systems used for similar substrates. Common solvents include DMF, DMSO, toluene, and water.[7][9][11] Consider screening different solvents to find the one that gives the best performance.[9] |
| Inefficient Catalyst or Incorrect Catalyst Loading | The catalyst may not be active enough, or the amount used may be insufficient. Solution: Ensure the catalyst is fresh and active. Optimize the catalyst loading; typically, this ranges from 0.3 to 10 mol%.[1][7] For stubborn reactions, consider switching to a more active catalyst system, such as a nano-catalyst or a different metal complex.[1][13] |
| Presence of Moisture or Air | Some catalytic systems are sensitive to moisture or air. Solution: If you suspect sensitivity, dry your solvents and reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired tetrazole. Solution: Adjusting reaction conditions such as temperature and reaction time can help minimize side reactions. A shorter reaction time might prevent the formation of degradation products.[9] |
| Work-up and Purification Issues | The product may be lost during the work-up or purification steps. The acidic nature of the tetrazole NH means the product's solubility can change dramatically with pH. Solution: During aqueous work-up, carefully acidify the solution (e.g., to pH 2) to precipitate the tetrazole product, which can then be isolated by filtration.[11][12] Ensure your purification method (e.g., recrystallization, column chromatography) is optimized for your specific product. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for tetrazole synthesis.
Table 1: Effect of Solvent on the Synthesis of 5-Phenyl-1H-tetrazole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DMSO | 110 | 12 | 95 | [9] |
| 2 | Methanol | 110 | 12 | 20 | [9] |
| 3 | Toluene | 110 | 12 | 40 | [9] |
| 4 | Acetonitrile | 110 | 12 | 30 | [9] |
| 5 | Water | 100 | 24 | 52 | [4] |
| Reaction conditions: Benzonitrile, sodium azide, and a catalyst were used. This table highlights the significant impact of the solvent on product yield. |
Table 2: Effect of Catalyst on the Synthesis of 1-(4-nitrophenyl)-1H-tetrazole
| Entry | Catalyst Amount (mg) | Time (h) | Yield (%) | Reference |
| 1 | 10 | 2 | Trace | [8] |
| 2 | 20 | 2 | 30 | [8] |
| 3 | 30 | 2 | 55 | [8] |
| 4 | 40 | 2 | 70 | [8] |
| 5 | 50 | 2 | 94 | [8] |
| Reaction conditions: 4-nitroaniline, sodium azide, and triethyl orthoformate (TEOF) in a solvent-free system at 100°C. This demonstrates the importance of optimizing catalyst loading. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
This protocol is a generalized procedure based on common laboratory practices for the [3+2] cycloaddition of nitriles and sodium azide.[11][12]
Materials:
-
Aryl nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2-1.5 equiv)
-
Ammonium chloride (NH₄Cl) (1.0-1.5 equiv) or another suitable Lewis/Brønsted acid catalyst
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl nitrile (e.g., 10 mmol), sodium azide (e.g., 12 mmol), and ammonium chloride (e.g., 12 mmol).
-
Add DMF as the solvent (a typical concentration is 0.5-1.0 M).
-
Heat the reaction mixture in an oil bath at a predetermined optimal temperature (e.g., 110-125°C) for the required time (e.g., 7-24 hours).[9][12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water.
-
Carefully acidify the aqueous solution with a concentrated acid (e.g., HCl) to a pH of approximately 2. This will protonate the tetrazolate anion, causing the product to precipitate.[12]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolate the solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., aqueous methanol or ethanol).[12]
Safety Precautions:
-
Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Heating azides in the presence of an acid can generate hydrazoic acid (HN₃), which is toxic and explosive.[11] Always perform this reaction in a well-ventilated fume hood.
-
Azide waste can form explosive salts with heavy metals. Dispose of azide-containing waste according to your institution's safety guidelines.[11]
Visualizations
Diagram 1: General Experimental Workflow for N-Aryl Tetrazole Synthesis
Caption: General workflow for the synthesis of N-aryl tetrazoles.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. reddit.com [reddit.com]
Technical Support Center: Scale-Up of 4-(1H-Tetrazol-1-yl)aniline Production
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4-(1H-Tetrazol-1-yl)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the scale-up of this compound synthesis, focusing on the common [3+2] cycloaddition reaction between 4-aminobenzonitrile and an azide source.
Q1: What are the primary safety hazards during the scale-up, and how can they be mitigated?
A1: The most significant hazard in tetrazole synthesis is the use of azide reagents and the potential formation of explosive compounds.
-
Hydrazoic Acid (HN₃): Using sodium azide with acids can generate highly toxic and explosive hydrazoic acid. The use of trimethylsilyl azide is a safer alternative as it reduces the hazard posed by the in-situ generation of hydrazoic acid.[1]
-
Heavy Metal Azides: Some catalytic processes may involve heavy metal salts that can form shock-sensitive metal azides.
-
Thermal Runaway: The cycloaddition reaction can be exothermic. Poor heat transfer in large reactors can lead to thermal runaway and a sudden increase in pressure from nitrogen gas evolution, posing an explosion risk.[2]
Mitigation Strategies:
-
Flow Chemistry: Continuous flow microreactors are a key safety enhancement. They offer superior heat transfer due to a high surface-area-to-volume ratio, handle only small reaction volumes at any given moment, and operate without a headspace, minimizing explosion risks.[2][3]
-
Alternative Azide Sources: Employing safer azide sources like trimethylsilyl azide or using in-situ generated HN₃ in a controlled flow system can significantly improve safety.[1][3]
-
Process Control: Implement strict temperature monitoring and control. For batch processes, consider slow, controlled addition of reagents to manage the exotherm.
Q2: My reaction shows poor conversion and low yield at a larger scale compared to the lab-scale experiment. What are the potential causes?
A2: Decreased conversion and yield during scale-up are common issues that can stem from several factors.
-
Inadequate Mixing: Poor agitation in a large reactor can lead to inefficient mixing of reactants, catalysts, and any solid reagents, creating a non-uniform reaction mixture.[4]
-
Poor Thermal Control: Inefficient heat transfer in large vessels can result in localized hot or cold spots, preventing the reaction from maintaining its optimal temperature.[2][4]
-
Reagent and Catalyst Quality: Impurities in starting materials or solvents, which may be negligible at a small scale, can have a significant impact on a larger scale by, for example, deactivating the catalyst.[4]
-
Sub-optimal Reaction Conditions: The ideal temperature, pressure, or reaction time determined at a lab scale may not be directly transferable to a larger setup and may require re-optimization.[2][5]
Troubleshooting Steps:
-
Verify Agitation: Ensure the mechanical stirrer is adequate for the increased volume and viscosity of the reaction mixture.[4]
-
Optimize Temperature: Monitor the internal reaction temperature closely and adjust the heating/cooling system to maintain the target temperature consistently.
-
Re-screen Conditions: Perform a re-optimization of reaction parameters (temperature, time, catalyst loading) at the new scale.
-
Check Reagent Purity: Use high-purity, anhydrous, and deoxygenated reagents and solvents where necessary.
Q3: I am observing significant amounts of by-products and impurities. How can I minimize these and improve the final product's purity?
A3: By-product formation is often related to reaction kinetics and the stability of intermediates. In the synthesis of 1-substituted tetrazoles, the formation of the 2-substituted isomer is a common impurity.
-
Side Reactions: Depending on the specific route, side reactions like the formation of unwanted regioisomers or degradation of starting materials can occur.[5]
-
Catalyst Choice: The choice of catalyst can influence the regioselectivity of the cycloaddition.
-
Purification Challenges: The final product may be difficult to separate from unreacted starting materials (like 4-aminobenzonitrile) or the catalyst.
Minimization and Purification Strategies:
-
Optimize Reaction Conditions: Adjusting the solvent, temperature, and reaction time can favor the formation of the desired 1-substituted isomer. For instance, using a biphasic solvent system like toluene/water has been shown to improve product formation in some tetrazole syntheses.[5][6]
-
Catalyst Screening: If isomer formation is an issue, screen different catalysts (e.g., copper complexes, zinc salts, or organotin oxides) to find one that provides higher selectivity.[1][7]
-
Work-up and Purification:
-
Quenching: After the reaction, any residual azide should be safely quenched (e.g., with NaNO₂).[3]
-
Extraction: A standard work-up may involve partitioning the product between an organic solvent (like ethyl acetate) and an aqueous solution (like sodium bicarbonate) to remove certain impurities.[1]
-
Crystallization or Chromatography: The crude product can be purified further by crystallization from a suitable solvent system or by column chromatography for higher purity requirements.[4][8]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Cycloaddition
This protocol is adapted from a general method for synthesizing 5-substituted tetrazoles and is suitable for laboratory-scale synthesis.[1] Scale-up requires careful consideration of the safety and process control issues outlined above.
Materials:
-
4-aminobenzonitrile
-
Trimethylsilyl azide (TMS-azide)
-
Dibutyltin oxide (DBTO)
-
Anhydrous Toluene
-
Methanol
-
Ethyl Acetate
-
10% Sodium Bicarbonate Solution
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a reactor with 4-aminobenzonitrile (1.0 eq), anhydrous toluene, and trimethylsilyl azide (2.0 eq).
-
Catalyst Addition: Add a catalytic amount of dibutyltin oxide (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., HPLC or TLC). The reaction may take over 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under a vacuum.
-
Purification: Dissolve the residue in methanol and re-concentrate to remove residual TMS-azide. Partition the resulting solid between ethyl acetate and a 10% sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Final Purification: Purify the crude solid by crystallization or column chromatography to obtain pure this compound.
Protocol 2: General Purification by Column Chromatography
This protocol describes a general method for purifying the crude product.[8]
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A typical system might be a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Tetrazole Synthesis
The following table presents a summary of reaction parameters that are typically optimized for tetrazole synthesis via [3+2] cycloaddition, based on findings from related syntheses.[3] Specific values for the scale-up of this compound would require experimental determination.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Toluene | DMF | NMP:H₂O (9:1) | Toluene/Water (9:1) |
| Azide Source | NaN₃ | TMS-N₃ | NaN₃ | NaN₃ |
| Catalyst | ZnBr₂ | DBTO | None (Flow) | Copper (II) Complex |
| Temperature (°C) | 110 | 110 (Reflux) | 170 - 190 | 90 |
| Time (h) | 12 - 24 | 24 - 74 | 0.3 - 0.5 (residence) | 8 - 12 |
| Typical Yield | Moderate | High (>90%) | Near-Quantitative | High (>90%) |
| Key Consideration | Potential for HN₃ formation | Safer azide source | Enhanced safety & speed | Green chemistry approach |
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Caption: Comparison of hazardous batch pathways versus safer continuous flow pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: [3+2] Cycloaddition for Tetrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazoles via [3+2] cycloaddition of nitriles and azides.
Troubleshooting Guide
This section addresses common issues encountered during the [3+2] cycloaddition to form tetrazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction showing low to no conversion of the starting nitrile?
Answer:
Low or no conversion in tetrazole synthesis can stem from several factors, primarily related to the activation of the nitrile substrate and the reaction conditions.
-
Insufficient Nitrile Activation: The [3+2] cycloaddition between an azide and a nitrile has a high activation barrier. The rate of reaction is significantly enhanced by activating the nitrile group with a Lewis or Brønsted acid catalyst.[1] Without a catalyst, the reaction may not proceed or will be extremely slow.[2][3]
-
Inappropriate Catalyst: The choice of catalyst is crucial. Common and effective catalysts include:
-
Lewis Acids: Zinc salts (e.g., ZnCl₂, Zn(OTf)₂), and aluminum salts are known to activate the nitrile moiety.[1]
-
Brønsted Acids: Amine salts like triethylammonium chloride or pyridine hydrochloride can be effective.[4][5]
-
Organocatalysts: In situ generated organocatalysts can also accelerate the reaction under neutral conditions.[1][6]
-
Heterogeneous Catalysts: Silica-supported sulfuric acid is another option that can simplify catalyst removal.[1][7]
-
-
Suboptimal Reaction Temperature: Many cycloadditions for tetrazole synthesis require elevated temperatures, often in the range of 100-150 °C, to proceed at a reasonable rate.[8][9] Running the reaction at room temperature may not provide sufficient energy to overcome the activation barrier.[9]
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction yield. Polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are commonly used and have been shown to be effective.[2][3][4] In some cases, solvents like methanol or toluene have been found to be inefficient, leading to very low yields.[2][3]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction is producing significant byproducts or the yield of the desired tetrazole is low despite conversion of the starting material.
Answer:
Low yields and the formation of byproducts can be attributed to several factors, including reaction time, temperature, and the nature of the starting materials.
-
Prolonged Reaction Time at High Temperature: While high temperatures are often necessary, prolonged heating can lead to the thermal decomposition of the tetrazole product, resulting in reduced yields.[2] It is crucial to optimize the reaction time to maximize product formation while minimizing degradation.
-
Substrate-Specific Issues:
-
Sterically Hindered Nitriles: Nitriles with bulky substituents near the cyano group may react slower, requiring longer reaction times or more forcing conditions, which can also lead to byproduct formation.
-
Electron-Donating Groups: Nitriles with strong electron-donating groups can be less reactive, potentially leading to incomplete conversion or the need for more active catalytic systems.
-
Dinitriles: When using dinitriles to form bis-tetrazoles, the proximity of the cyano groups can influence the yield. For example, malononitrile and phthalonitrile have been reported to give slightly lower yields for the corresponding bis-tetrazoles.[2][3]
-
-
Safety and Byproducts from Azide: Sodium azide is a high-energy compound and can be hazardous. In the presence of acid, it can form the highly toxic and explosive hydrazoic acid (HN₃).[5] It is imperative to handle sodium azide with care in a well-ventilated fume hood and to properly quench any residual azide in the workup.[5]
Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Start with a moderate temperature (e.g., 100-110 °C) and monitor the reaction progress. | Avoids thermal decomposition of the product.[2] |
| Time | Optimize the reaction time by monitoring the reaction (e.g., by TLC or LC-MS). | Prevents product degradation from prolonged heating.[2] |
| Catalyst Loading | Typically, 1-10 mol% of the catalyst is sufficient. Higher loadings may not necessarily improve the yield and can complicate purification. | Efficient catalysis without unnecessary excess reagents.[2][3] |
| Azide Equivalents | A slight excess of sodium azide (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion. | Ensures complete consumption of the limiting nitrile.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the [3+2] cycloaddition to form tetrazoles?
A1: The formation of tetrazoles from nitriles and azides is a formal [3+2] cycloaddition. The exact mechanism can vary, but it generally involves the activation of the nitrile by a catalyst (Lewis or Brønsted acid). This activation makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.[1][5][8] The formation of the stable, aromatic tetrazole ring is a significant driving force for the reaction.[5]
General Reaction Mechanism
Caption: Generalized mechanism of tetrazole synthesis.
Q2: Which catalysts are most effective for this reaction?
A2: A variety of catalysts have been successfully employed. The choice often depends on the specific substrate and desired reaction conditions.
| Catalyst Type | Examples | Typical Conditions | Reference |
| Lewis Acids | ZnCl₂, Zn(OTf)₂, AlCl₃ | High temperature (100-150 °C), DMF or DMSO | [1] |
| Brønsted Acids | NH₄Cl, Triethylammonium chloride | High temperature (e.g., 110 °C), DMF | [4][5] |
| Organocatalysts | In situ generated from NMP, NaN₃, and TMSCl | Microwave heating | [1][6] |
| Heterogeneous | Silica Sulfuric Acid | High temperature, DMF | [1][7] |
| Transition Metals | Cobalt(II) complexes | 110 °C, DMSO | [2][3] |
Q3: What are the key safety precautions when working with azides?
A3: Sodium azide and hydrazoic acid are hazardous and must be handled with extreme caution.
-
Toxicity: Sodium azide is highly toxic. Avoid inhalation, ingestion, and skin contact.
-
Explosive Hazard: Hydrazoic acid (HN₃), formed by the reaction of azides with acids, is highly toxic and explosive.[5] Always perform the reaction in a well-ventilated fume hood.
-
Metal Azides: Avoid contact of azide solutions with heavy metals (e.g., lead, copper) as this can form highly explosive heavy metal azides. Use appropriate materials for your reaction setup and waste disposal.
-
Waste Disposal: Quench any residual azide in the reaction mixture before disposal. Follow your institution's specific guidelines for azide waste disposal.
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using Zinc Chloride as a Catalyst:
-
To a reaction vessel, add the nitrile (1.0 eq), sodium azide (1.2-1.5 eq), and zinc chloride (1.0-1.2 eq).
-
Add a suitable solvent, such as isopropanol, n-propanol, or n-butanol.[1]
-
Heat the reaction mixture with stirring at a temperature between 80-120 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with an aqueous acid solution (e.g., dilute HCl) to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization if necessary.
General Procedure using a Cobalt(II) Complex Catalyst:
-
In a reaction vial, combine the organonitrile (1.0 eq), sodium azide (1.2 eq), and the Cobalt(II) complex catalyst (1 mol%).[2][3]
-
Seal the vial and heat the mixture at 110 °C for 12-48 hours, depending on the substrate.[2][3]
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Use of Sodium Azide in Tetrazole Synthesis
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with sodium azide for the synthesis of tetrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Hazards and Safety Precautions
Q1: What are the primary hazards associated with sodium azide?
A1: Sodium azide (NaN₃) presents three main hazards:
-
High Acute Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin, with a toxicity profile similar to cyanides.[1][2] It functions by inhibiting cytochrome oxidase, effectively stopping cellular respiration.[3] Symptoms of exposure can range from dizziness and headaches to convulsions and death.[2][3]
-
Explosion Hazard with Heavy Metals and Acids: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury, zinc) or their salts to form highly shock-sensitive and explosive heavy metal azides.[2][3][4][5] This is a critical concern for drain disposal, as it can react with lead or copper pipes.[4][6][7] It also reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[2][3][4][5]
-
Thermal Instability: While relatively stable at room temperature, solid sodium azide can decompose violently if heated above its decomposition temperature (approximately 275-300°C).[4][7][8]
Q2: What personal protective equipment (PPE) is mandatory when handling sodium azide?
A2: The following PPE must be worn:
-
Lab Coat: To protect against splashes.
-
Splash Goggles and Face Shield: To provide comprehensive eye and face protection.[9]
-
Gloves: Double-gloving with nitrile gloves is recommended.[10] If gloves become contaminated, they should be removed and replaced immediately, followed by hand washing.[10]
-
Long Pants and Closed-toe Shoes: To ensure no skin is exposed.[9]
All handling of solid sodium azide or concentrated solutions (>5%) must be performed inside a certified chemical fume hood.[10]
Q3: How should I properly store sodium azide in the laboratory?
A3: Sodium azide should be stored in a cool, dry, well-ventilated, and secured area.[9] It must be kept separate from incompatible materials, especially acids, heavy metals, halogenated solvents, and oxidizing agents.[4][9] Store it in a secondary container and never on metal shelves.[9]
Q4: Can I use a metal spatula to weigh or transfer sodium azide?
A4: No. Never use metal spatulas or other metal equipment that can scratch or create friction with solid sodium azide.[5][9] This can lead to the formation of dangerously explosive heavy metal azides. Use plastic or ceramic spatulas instead.[4]
Section 2: Reaction Troubleshooting
Q5: My tetrazole synthesis reaction is not proceeding, and the starting nitrile is unreacted. What are the common causes?
A5: Several factors could be responsible:
-
Insufficient Activation: The [3+2] cycloaddition of azide to a nitrile often requires a catalyst or promoter to activate the nitrile. Common activators include Lewis acids (e.g., ZnBr₂, AlCl₃), or ammonium salts (e.g., NH₄Cl).[11][12][13] Ensure your catalyst is active and used in the correct stoichiometry.
-
Solvent Issues: The reaction is highly dependent on the solvent. Polar aprotic solvents like DMF are common.[11][14] However, the presence of excessive water or humidity can sometimes hinder the reaction, especially if the catalyst is water-sensitive.[13]
-
Temperature: These reactions often require elevated temperatures (e.g., 100-120°C) to proceed at a reasonable rate.[13][15] Verify that your reaction is reaching and maintaining the target temperature.
-
Purity of Reagents: Ensure the sodium azide and nitrile are pure and that the solvent is dry if required by the specific protocol.
Q6: The reaction is very slow or gives a low yield. How can I optimize it?
A6: To improve reaction kinetics and yield:
-
Catalyst Choice: Experiment with different catalysts. Zinc salts are highly effective, but other options like silica sulfuric acid or various metal complexes have also been reported to give excellent yields.[11][12]
-
Temperature Adjustment: Increasing the temperature can significantly accelerate the reaction, but this must be balanced against the thermal stability of your reactants and products. A temperature screen is often a useful optimization step.[15]
-
Reagent Stoichiometry: A slight excess of sodium azide (e.g., 1.2 to 2 equivalents) is typically used to drive the reaction to completion.[11][14]
Q7: I am concerned about the formation of hydrazoic acid (HN₃) during my reaction. How can I minimize this risk?
A7: The formation of dangerous hydrazoic acid is a primary safety concern.[16] To minimize its generation:
-
Avoid Acids: Strictly avoid adding strong acids to the reaction mixture.[17] Many modern protocols use Lewis acids or operate under neutral to slightly basic conditions to prevent protonation of the azide ion.[18]
-
Use a Buffer or Non-Protic System: Some protocols use specific conditions, like zinc oxide in aqueous THF at pH 8, which have been shown to generate very low levels of HN₃ in the headspace.[18]
-
Continuous Flow Reactors: For larger-scale synthesis, continuous flow microreactors offer a safer alternative by minimizing the volume of reagents reacting at any given time and allowing for precise temperature control.[16][19]
Section 3: Work-up and Purification Issues
Q8: How do I safely quench the unreacted sodium azide after the reaction is complete?
A8: Unreacted sodium azide must be destroyed before disposal. The standard and safest method is to quench it with nitrous acid, which is generated in situ.[7]
-
Cool the reaction mixture in an ice bath within a fume hood.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite (NaNO₂).[7][20]
-
After stirring, slowly add an acid (e.g., sulfuric or acetic acid) dropwise. Crucially, the nitrite must be added before the acid to prevent the formation of volatile and explosive hydrazoic acid.[4][7]
-
The quenching reaction (2NaN₃ + 2HNO₂ → 3N₂ + 2NO + 2NaOH) produces nitrogen and nitric oxide gas, so vigorous off-gassing will be observed.[7][20]
-
Once gas evolution ceases, test for excess nitrite using starch-iodide paper (a blue color indicates the quench is complete).[1][20]
Q9: How do I separate my organic tetrazole product from the residual inorganic salts?
A9: Sodium azide and other inorganic salts are highly soluble in water, while most organic tetrazoles are soluble in organic solvents.[21] A standard aqueous work-up is effective:
-
After quenching, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with water or a saturated sodium bicarbonate solution to extract the inorganic salts into the aqueous phase.[21]
-
Collect the aqueous layers separately for proper waste disposal. Never pour this aqueous waste directly down the drain. [21]
Section 4: Waste Disposal and Decontamination
Q10: How must I dispose of sodium azide waste?
A10: All materials contaminated with sodium azide, including aqueous layers from work-up, pipette tips, gloves, and weigh boats, are considered hazardous waste and must be collected in a designated, clearly labeled, non-metal waste container.[9][22] Do not mix azide waste with other waste streams, especially acidic or heavy metal-containing waste.[9] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office.[3][4]
Q11: What is the procedure for cleaning a small spill of solid sodium azide?
A11: For a small spill contained within a fume hood:
-
Alert others in the area and ensure you are wearing appropriate PPE.
-
Gently sweep the solid material using a non-metallic tool (e.g., plastic scoop) to avoid dust formation.[10]
-
Place the spilled material into a labeled, non-metal container for hazardous waste disposal.[10]
-
Wipe the area with a cloth dampened with a slightly basic solution (pH > 9) to decontaminate the surface.[9][10]
-
If the spill is large or outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's emergency response or EHS team.[10]
Data and Protocols
Quantitative Data Summary
Table 1: Sodium Azide Hazard and Property Data
| Property | Value | Citation |
| Formula | NaN₃ | [3] |
| Molecular Weight | 65.02 g/mol | [8] |
| Appearance | Colorless to white crystalline solid | [23] |
| Solubility in Water | 41.7 g/100 mL at 17°C | [8] |
| Decomposition Temp. | ~275 - 300 °C (can be violent) | [4][7] |
| Primary Hazard | Highly toxic (oral, dermal, inhalation) | [2][3] |
| Explosion Risk | Forms shock-sensitive salts with heavy metals | [2][4][5] |
| Acid Reaction | Forms highly toxic and explosive hydrazoic acid (HN₃) | [2][4] |
Table 2: Key Incompatible Materials
| Material Class | Examples | Result of Contact | Citation |
| Heavy Metals | Lead, Copper, Silver, Mercury, Zinc, Brass | Forms highly shock-sensitive explosive metal azides | [3][4][23] |
| Acids | HCl, H₂SO₄, HNO₃, Acetic Acid | Generates highly toxic and explosive hydrazoic acid (HN₃) | [2][3][23] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Can form explosive diazidomethane or triazidomethane | [3][4][5] |
| Other Reagents | Carbon disulfide, Bromine, Dimethyl sulfate | Violent or explosive reactions | [3][4][5] |
Table 3: Typical Reaction Conditions for Tetrazole Synthesis ([3+2] Cycloaddition)
| Parameter | Typical Range / Condition | Notes | Citation |
| Reactants | Nitrile (1 equiv.), Sodium Azide (1.2-2.0 equiv.) | Slight excess of azide is common. | [11][14] |
| Catalyst | ZnBr₂, NH₄Cl, Silica Sulfuric Acid, etc. | Catalyst choice is crucial for reaction efficiency. | [11][12] |
| Solvent | DMF, Water, PEG-400 | DMF is a common high-boiling polar aprotic solvent. | [11][24] |
| Temperature | 80 - 140 °C | Reaction often requires heating for several hours. | [15][25][26] |
| Reaction Time | 2 - 48 hours | Highly dependent on substrate, catalyst, and temperature. | [11][13][14] |
Experimental Protocols
Protocol 1: General Synthesis of 5-Phenyl-1H-tetrazole
This protocol is a representative example and should be adapted based on the specific substrate and laboratory safety guidelines.
Materials:
-
Benzonitrile (1 mmol, 103 mg)
-
Sodium Azide (1.2 mmol, 78 mg) (EXTREMELY TOXIC)
-
Silica Sulfuric Acid (1 mmol, ~500 mg) or another suitable catalyst
-
Dimethylformamide (DMF, 10 mL)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Flask: To the flask, add benzonitrile (1 mmol), sodium azide (1.2 mmol), silica sulfuric acid (1 mmol), and DMF (10 mL). Use a plastic or ceramic spatula for the sodium azide.
-
Reaction: Heat the suspension to reflux (or the target temperature, e.g., 120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.[11] If a solid catalyst was used, filter the mixture and wash the catalyst with a small amount of ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash three times with water to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure 5-phenyl-1H-tetrazole.[11]
-
Waste Handling: All aqueous layers and contaminated materials must be treated as azide hazardous waste. Do not discharge to the sewer.
Protocol 2: Deactivation (Quenching) of Excess Sodium Azide
This procedure must be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Aqueous solution containing residual sodium azide (concentration should not exceed 5%).[4][7]
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Starch-iodide test paper.
Procedure:
-
Setup: Place the azide-containing solution in a three-necked flask equipped with a stirrer and an addition funnel in a fume hood.
-
Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide estimated to be in the solution (a 40% excess).[4][7]
-
Acidify Slowly: This order of addition is critical. [4][7] Gradually add 20% sulfuric acid from the dropping funnel. You will observe the evolution of gas (N₂ and NO). Add the acid until the solution is acidic to litmus or pH paper and gas evolution ceases.[4][7]
-
Test for Completion: Dip a strip of starch-iodide paper into the solution. If it turns blue, excess nitrite is present, indicating that the azide decomposition is complete.[7][20]
-
Neutralization and Disposal: Neutralize the solution to a pH between 6 and 9 with a dilute base (e.g., NaOH).[4] The resulting solution can now be disposed of as hazardous aqueous waste according to institutional protocols.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. geneseo.edu [geneseo.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. rsc.org [rsc.org]
- 7. unomaha.edu [unomaha.edu]
- 8. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ehs.mines.edu [ehs.mines.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 15. ajgreenchem.com [ajgreenchem.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. benchchem.com [benchchem.com]
- 18. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. nj.gov [nj.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 26. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in 4-(1h-Tetrazol-1-yl)aniline samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-Tetrazol-1-yl)aniline. The information is designed to help identify and minimize impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Potential impurities in this compound samples can originate from starting materials, side reactions during synthesis, or degradation. The most common impurities include:
-
Starting Materials: Unreacted 4-aminobenzonitrile and residual sodium azide.
-
Isomeric Impurity: 4-(2H-Tetrazol-1-yl)aniline, which can form concurrently during the tetrazole ring formation.
-
By-products: Small amounts of other nitrogen-containing heterocyclic compounds may form through side reactions.
-
Residual Solvents: Depending on the synthetic route and purification process, solvents such as N,N-Dimethylformamide (DMF), toluene, or acetic acid may be present.
-
Degradation Products: The aniline moiety is susceptible to oxidation, which can lead to colored impurities over time, especially if exposed to air and light.
Q2: My this compound sample has a slight color. What could be the cause?
A2: A slight coloration (typically yellow to brown) in your sample is often indicative of oxidation of the aniline functional group. This can be exacerbated by exposure to air, light, or trace metal impurities. To minimize this, store the compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light in a cool, dark place.
Q3: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A3: An unexpected peak could be one of the common impurities listed in Q1 or a novel impurity. To identify it, consider the following steps:
-
Review the Synthesis: Analyze the synthetic route for potential side reactions or unreacted intermediates.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the impurity. This is a powerful first step in identification.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information.
-
Reference Standards: If you suspect a specific impurity (e.g., the 2-substituted isomer), obtaining a reference standard for comparison is the most definitive identification method.
Q4: How can I minimize the formation of the 4-(2H-Tetrazol-1-yl)aniline isomeric impurity during synthesis?
A4: The ratio of 1-substituted to 2-substituted tetrazole isomers can be influenced by the reaction conditions. Generally, the [3+2] cycloaddition of azides with nitriles can produce both isomers. To favor the 1-substituted isomer:
-
Catalyst Choice: Certain Lewis acid catalysts have been shown to improve the regioselectivity of the reaction.
-
Reaction Temperature and Time: Optimization of the reaction temperature and time can influence the isomeric ratio. A thorough literature search for the specific reaction conditions is recommended.
-
Purification: Careful purification by column chromatography or recrystallization can often separate the two isomers.
Troubleshooting Guides
Issue 1: Low Purity of this compound after Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Multiple peaks of significant area in the HPLC chromatogram. | Incomplete reaction or formation of multiple by-products. | 1. Optimize Reaction Conditions: Increase reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC. 2. Purify the Product: Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from impurities. Recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) can also be effective. |
| A large peak corresponding to the starting material (4-aminobenzonitrile) is observed. | Incomplete conversion of the nitrile. | 1. Increase Reagent Stoichiometry: Use a slight excess of sodium azide and the activating agent (if applicable). 2. Check Reagent Quality: Ensure that the sodium azide and other reagents are of high purity and have not degraded. |
| Presence of a closely eluting peak to the main product in HPLC. | Likely the isomeric impurity, 4-(2H-Tetrazol-1-yl)aniline. | 1. Optimize Chromatography: Adjust the mobile phase composition or gradient in your HPLC method to improve resolution. 2. Alternative Purification: If recrystallization is ineffective, preparative HPLC may be necessary to isolate the pure 1-isomer. |
Issue 2: Degradation of the Sample During Storage or Handling
| Symptom | Possible Cause | Suggested Solution |
| The sample develops a color over time. | Oxidation of the aniline group. | 1. Proper Storage: Store the compound under an inert atmosphere (nitrogen or argon) in a sealed, amber vial in a refrigerator or freezer. 2. Use of Antioxidants: For solutions, consider the addition of a small amount of an antioxidant, if compatible with your downstream application. |
| Appearance of new impurity peaks in the HPLC of an older sample. | Thermal or photolytic degradation. | 1. Protect from Light: Always handle the compound in a well-ventilated area and protect it from direct light. 2. Avoid High Temperatures: Do not expose the compound to high temperatures for extended periods. If heating is necessary for dissolution, do so for the shortest time possible. |
Quantitative Data Summary
The following table summarizes typical impurity levels that might be observed in a sample of this compound and the recommended analytical techniques for their quantification.
| Impurity | Typical Level (%) | Recommended Analytical Technique | Limit of Quantification (LOQ) |
| 4-Aminobenzonitrile | < 0.5 | HPLC-UV, GC-MS | ~0.01% |
| Sodium Azide | < 0.1 | Ion Chromatography | ~1 ppm |
| 4-(2H-Tetrazol-1-yl)aniline | < 1.0 | HPLC-UV, ¹H NMR | ~0.05% |
| Residual Solvents (e.g., DMF) | < 0.1 | GC-FID/MS | ~10 ppm |
| Unspecified Impurities | < 0.1 each | HPLC-UV | ~0.05% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for determining the purity of this compound and quantifying related organic impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This method is designed to identify and quantify residual solvents in the sample.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent known to be absent in the synthesis (e.g., DMSO).
Protocol 3: ¹H NMR for Structural Confirmation and Impurity Identification
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 5-10 mg of the sample in 0.75 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64 (adjust for signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for unexpected signals that may correspond to impurities. The chemical shifts and coupling constants will provide structural information about any impurities present.
Visualizations
Strategies to avoid discoloration and degradation of aniline compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the discoloration and degradation of aniline compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline compound turning yellow, brown, or black?
A1: The discoloration of aniline compounds is most commonly due to oxidation.[1][2] The amino group (-NH₂) on the aromatic ring is susceptible to aerial oxidation, a process often accelerated by exposure to light, heat, and trace metal impurities.[1][2] This oxidation leads to the formation of highly colored impurities, such as quinones, azoxybenzenes, and polymeric materials, resulting in the observed color change from colorless or pale yellow to darker shades.[1][2]
Q2: What are the primary degradation pathways for aniline compounds?
A2: The primary degradation pathway for most aniline compounds is oxidation. This can be initiated by atmospheric oxygen, light (photodegradation), or elevated temperatures. The amino group is the most reactive site, and its oxidation can lead to the formation of nitrosobenzene, nitrobenzene, and eventually polymeric structures. In the presence of other reactive species, such as radicals, other degradation pathways may become significant.
Q3: How can I prevent my aniline compound from degrading during storage?
A3: To minimize degradation during storage, aniline compounds should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1] They should also be protected from light by using amber glass vials or by storing them in the dark.[1] It is also recommended to store them in a cool environment, typically between 2-8°C, and to ensure the container is tightly sealed to prevent moisture ingress.[3]
Q4: Are there any chemical additives that can help stabilize my aniline compound?
A4: Yes, the addition of antioxidants can help to inhibit the oxidation of aniline compounds. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), are commonly used. These compounds act as radical scavengers, interrupting the oxidative chain reactions. The choice and concentration of the antioxidant should be optimized for the specific aniline compound and application.
Q5: My aniline compound is already discolored. Can it be purified?
A5: Yes, discolored aniline compounds can often be purified to remove the colored impurities. Common purification techniques include:
-
Vacuum Distillation: This is a highly effective method for purifying liquid anilines, as it allows for distillation at a lower temperature, reducing the risk of thermal degradation.[4]
-
Recrystallization: For solid aniline derivatives, recrystallization from a suitable solvent can effectively remove colored impurities.[5] Sometimes, adding activated charcoal during recrystallization can help adsorb these impurities.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired aniline compound from more polar, colored degradation products.
Troubleshooting Guides
Issue 1: Discoloration of Aniline Compound During Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction mixture turns dark brown or black. | Oxidation of the aniline starting material or product.[1] | - Ensure all solvents and reagents are degassed and reactions are run under an inert atmosphere (Nitrogen or Argon).[1]- Use purified, colorless aniline starting material.[1]- Consider protecting the amine group (e.g., through acetylation) before performing reactions that are sensitive to oxidation.[6] |
| Unexpected colored byproducts observed by TLC or HPLC. | Side reactions due to reactive intermediates. | - Optimize reaction temperature; lower temperatures may reduce byproduct formation.- Investigate the effect of pH; some oxidation reactions are pH-dependent. |
Issue 2: Degradation of Aniline Compound in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of the compound in the chosen solvent. | - Prepare solutions fresh before use.- Store stock solutions in the dark and at a low temperature (2-8°C).- Evaluate the stability of the compound in different solvents to find a more suitable one. |
| Decrease in the main peak area in HPLC analysis. | Decomposition of the aniline compound. | - Confirm the identity of degradation products through forced degradation studies.- Adjust the pH of the solution; for many anilines, a neutral pH (around 7) provides the best stability.[3] |
Data Presentation
Table 1: Effect of pH on Aniline Degradation Rate
The following table summarizes the pseudo-first-order reaction constants for aniline degradation by persulfate oxidation at different pH values.
| pH | Pseudo-first-order rate constant (k_obs) (min⁻¹) |
| 3 | Low degradation rate |
| 5 | Moderate degradation rate |
| 7 | High degradation rate |
| 9 | Moderate degradation rate |
| 11 | High degradation rate |
Data adapted from a study on aniline degradation by heat-assisted persulfate oxidation. The results indicate that aniline degradation is significantly influenced by pH, with higher degradation rates observed at neutral and strongly alkaline conditions.[2]
Table 2: Antioxidant Efficacy for Aromatic Amines
This table presents the half-maximal effective concentrations (EC50) of various aromatic amines and imines in neuroprotection experiments, indicating their antioxidant potential. Lower values indicate higher efficacy.
| Compound | EC50 (nM) |
| Phenothiazine | 20 - 75 |
| Phenoxazine | 20 - 75 |
| Iminostilbene | 20 - 75 |
| Common Phenolic Antioxidants | > 1000 |
This data highlights that certain aromatic imines can be significantly more effective antioxidants than common phenolic antioxidants.[2]
Experimental Protocols
Protocol 1: Vacuum Distillation of Aniline
This protocol describes the purification of a discolored liquid aniline compound.
Materials:
-
Discolored aniline compound
-
Round-bottom flask
-
Vacuum distillation apparatus (distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.
-
Sample Preparation: Add the discolored aniline and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Initiate Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system. Monitor the pressure using the manometer.
-
Heating: Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle.
-
Distillation: The aniline will begin to boil at a reduced temperature. Collect the colorless or pale-yellow distillate in the receiving flask.
-
Completion: Stop the distillation when only a small amount of dark, viscous residue remains in the distillation flask.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines the steps for developing an HPLC method to monitor the stability of an aniline compound.
Objective: To develop a method that can separate the intact aniline compound from its potential degradation products.
1. Initial Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aniline compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is recommended for spectral analysis.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
2. Forced Degradation Studies:
-
Subject the aniline compound to various stress conditions to generate degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples using the initial HPLC method.
3. Method Optimization:
-
Evaluate the chromatograms from the forced degradation studies.
-
If co-elution of the main peak with any degradation products is observed, optimize the mobile phase gradient, pH of the aqueous phase, or try a different column chemistry (e.g., C8, phenyl-hexyl).
-
The final method should show baseline separation between the parent compound and all significant degradation products.
4. Method Validation:
-
Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Oxidative degradation pathway of aniline.
Caption: Troubleshooting workflow for aniline discoloration.
Caption: Experimental workflow for HPLC method development.
References
Catalyst selection and optimization for the synthesis of 4-(1h-Tetrazol-1-yl)aniline
Technical Support Center: Synthesis of 4-(1H-Tetrazol-1-yl)aniline
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing 1-substituted-1H-tetrazoles, including this compound, is a one-pot, three-component cyclization reaction. This process involves reacting a primary amine (4-aminobenzonitrile or aniline), triethyl orthoformate, and sodium azide in the presence of a suitable catalyst.[1][2][3]
Q2: What types of catalysts are most effective for this synthesis?
A wide range of catalysts have been successfully employed, with a significant focus on heterogeneous nanocatalysts due to their high efficiency and reusability.[1] Effective catalysts include:
-
Magnetic Nanoparticles: Copper(II) or Cobalt(II) complexes supported on magnetic cores like Fe₃O₄@SiO₂ are highly efficient, allowing for easy separation from the reaction mixture using an external magnet.[1][3]
-
Zinc-Based Catalysts: Zinc salts and ZnS nanoparticles have proven effective, particularly when combined with methods like ultrasound irradiation to accelerate the reaction.[2][4]
-
Lanthanide Catalysts: Ytterbium triflate (Yb(OTf)₃) is a known catalyst for this transformation.[4]
-
Other Metal Nanoparticles: Catalysts based on copper, gold, and platinum have also been reported for tetrazole synthesis.[5]
Q3: What are the main advantages of using heterogeneous nanocatalysts?
Heterogeneous nanocatalysts offer several key benefits over traditional homogeneous catalysts:
-
High Surface Area: Their large surface-area-to-volume ratio provides more active sites, leading to higher catalytic activity.[1]
-
Easy Separation: Many are magnetically separable or can be filtered, simplifying product purification and reducing contamination.[1][3]
-
Reusability: They can often be recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more cost-effective and environmentally friendly.[1][2][5]
-
Mild Reaction Conditions: Many of these catalysts are highly active, enabling the reaction to proceed under milder temperatures with shorter reaction times.[3]
Q4: Can the synthesis of this compound be performed under "green" chemistry principles?
Yes, several approaches align with green chemistry principles. Using water as a solvent is a common strategy, as it is non-toxic and environmentally benign.[1][3] The use of recoverable and reusable heterogeneous catalysts also contributes to a greener process by minimizing waste.[2] Furthermore, energy-efficient methods like microwave or ultrasound irradiation can be employed to reduce reaction times and energy consumption.[2][5]
Troubleshooting Guide
Problem: My reaction yield is consistently low.
-
Possible Cause 1: Catalyst Inactivity. The catalyst may be poisoned or deactivated.
-
Solution: Ensure all reagents and solvents are pure and dry. If using a reusable catalyst, consider regenerating it according to the literature protocol or using a fresh batch. For some catalysts, leaching of the active metal can occur; ICP analysis can confirm this.[1]
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The temperature, solvent, or reaction time may not be ideal for the chosen catalyst and substrate.
-
Solution: Perform a systematic optimization of reaction conditions. As shown in comparative studies, solvent choice can dramatically impact yield; polar protic solvents like water often perform better with ionic catalysts.[3] Screen different temperatures and monitor the reaction progress over time using TLC to determine the optimal duration.
-
-
Possible Cause 3: Inefficient Reagent Stoichiometry.
Problem: The reaction is very slow.
-
Possible Cause 1: Insufficient Energy Input.
-
Possible Cause 2: Low Catalyst Loading.
-
Solution: While low catalyst loading is desirable, an amount that is too low may lead to slow conversion. Incrementally increase the catalyst loading to find the optimal balance between reaction rate and cost-effectiveness.
-
-
Possible Cause 3: Inappropriate Solvent.
Problem: My catalyst loses activity after the first cycle.
-
Possible Cause 1: Leaching of the Active Metal. The active catalytic species may be dissolving into the reaction medium.
-
Solution: This is a known issue with some supported catalysts. Ensure the workup procedure is not too harsh. Analysis via ICP-AES can quantify the extent of leaching.[1] If leaching is significant, a different catalyst with a more robust support linker may be necessary.
-
-
Possible Cause 2: Fouling of the Catalyst Surface. The surface of the catalyst may be blocked by reactants, products, or byproducts.
-
Solution: After recovery, wash the catalyst thoroughly with appropriate solvents to remove adsorbed species before reuse. Solvents like ethyl acetate are commonly used for this purpose.
-
Data Presentation
Table 1: Comparison of Selected Catalysts for the Synthesis of 1-Aryl-1H-Tetrazoles
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Aniline | Water | 40 | 35 min | 97 | [3] |
| Fe₃O₄@silica sulfonic acid | 4-Chloroaniline | Neat | 100 | 50 min | 95 | [1] |
| ZnS Nanoparticles (Ultrasound) | Aniline | DMF | Room Temp. | 4.5 h | 92 | [2] |
| Fe₃O₄/HT-NH₂-Cu(II) | Aniline | Water | 90 | 1 h | 94 | [1] |
| Yb(OTf)₃ | Aniline | Neat | 100 | 2 h | 95 | [4] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis using a Magnetic Nanocatalyst in Water
This protocol is adapted from the synthesis of 1-aryl 1H-tetrazoles using a Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) nanocatalyst.[3]
Materials:
-
Aniline (1.0 mmol)
-
Triethyl orthoformate (1.2 mmol)
-
Sodium azide (1.0 mmol)
-
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) nanocatalyst (0.6 mol%, ~0.008 g)
-
Deionized Water (1.0 mL)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, and heating mantle
Procedure:
-
Combine aniline (1.0 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.0 mmol), and the magnetic nanocatalyst (0.008 g) in a round-bottom flask containing 1.0 mL of water.
-
Stir the mixture at 40 °C.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) with an eluent of n-Hexane/Ethyl acetate (4:1).
-
Upon completion (typically 30-40 minutes), cool the reaction mixture to room temperature.
-
Place a strong external magnet against the side of the flask to immobilize the catalyst.
-
Decant the supernatant liquid.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary via recrystallization or column chromatography.
Caption: General experimental workflow for the synthesis of this compound.
Protocol 2: Ultrasound-Assisted Synthesis using ZnS Nanoparticles
This protocol is based on the general procedure for ultrasound-assisted synthesis of 1-substituted-1H-tetrazoles.[2]
Materials:
-
Aniline (1.0 mmol)
-
Triethyl orthoformate (1.2 mmol)
-
Sodium azide (1.0 mmol)
-
ZnS Nanoparticles (0.05 g)
-
N,N-Dimethylformamide (DMF)
-
Ultrasonic bath or probe (e.g., 50 W)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, add aniline (1.0 mmol), triethyl orthoformate (1.2 mmol), sodium azide (1.0 mmol), and ZnS nanoparticles (0.05 g) to DMF.
-
Place the flask in an ultrasonic bath operating at room temperature.
-
Irradiate the mixture with ultrasound (e.g., 50 W).
-
Monitor the reaction by TLC.
-
After completion (typically several hours), filter the reaction mixture to recover the ZnS catalyst. The catalyst can be washed, dried, and reused.
-
Add water to the filtrate to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.org.za [scielo.org.za]
Validation & Comparative
A Comparative Analysis of 4-(1H-Tetrazol-1-yl)aniline and its Carboxylic Acid Analog, 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the principle of isosteric replacement is a powerful tool for optimizing lead compounds. This guide provides a comparative study of 4-(1H-tetrazol-1-yl)aniline and its classical carboxylic acid analog, 4-aminobenzoic acid (PABA). The tetrazole moiety is widely recognized as a bioisostere of the carboxylic acid group, offering a similar acidic character while often imparting distinct physicochemical and pharmacokinetic properties. This document aims to provide a clear, data-driven comparison of these two compounds to inform rational drug design and development.
Physicochemical Properties: A Tale of Two Acids
The acidity and lipophilicity of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While both this compound and 4-aminobenzoic acid possess an acidic proton, the nature of the acidic group significantly influences these properties.
| Property | This compound | 4-Aminobenzoic Acid |
| Molecular Formula | C₇H₇N₅ | C₇H₇NO₂ |
| Molecular Weight ( g/mol ) | 161.17 | 137.14 |
| pKa | ~4.5 - 5.0 (Predicted) | 2.38 (carboxyl group), 4.85 (amino group)[1][2] |
| LogP | ~1.5 (Predicted) | 0.83[3] |
| Appearance | Solid | White to pale yellow crystalline powder[4] |
| Solubility | Data not available | Slightly soluble in cold water; soluble in hot water, ethanol, and ether.[4] |
The tetrazole ring in this compound is a non-classical isostere of the carboxylic acid group in PABA. The pKa of the tetrazole proton is comparable to that of the carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. However, the delocalization of the negative charge across the five-membered ring in the tetrazolate anion differs from that of the carboxylate, which can influence binding affinity and metabolic stability. The predicted higher LogP of the tetrazole analog suggests increased lipophilicity compared to PABA.
Synthesis of the Analogs
The synthetic routes to both compounds are well-established, offering accessible methods for their preparation in a laboratory setting.
Synthesis of this compound:
A common method for the synthesis of 1-substituted tetrazoles involves the reaction of an amine with triethyl orthoformate and sodium azide.
Synthesis of 4-Aminobenzoic Acid:
A prevalent industrial method for the synthesis of PABA is the reduction of 4-nitrobenzoic acid.
Comparative Biological Activity
Direct comparative biological data for this compound and 4-aminobenzoic acid is limited. However, extensive research on their derivatives provides valuable insights into their potential activities.
Antimicrobial Activity
4-Aminobenzoic acid is an essential metabolite in bacteria, serving as a precursor for the synthesis of folic acid.[5] Consequently, PABA itself generally lacks significant direct antibacterial activity. However, its derivatives, particularly sulfonamides which act as competitive inhibitors of dihydropteroate synthase, are potent antimicrobial agents. Some Schiff bases derived from PABA have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[5][6][7]
Tetrazole derivatives have been widely investigated for their antimicrobial properties. Various substituted tetrazoles have demonstrated broad-spectrum antibacterial activity. The replacement of a carboxylic acid with a tetrazole in drug candidates has in some cases led to improved antimicrobial potency and a better pharmacokinetic profile.
| Organism | This compound Derivative (Example) | 4-Aminobenzoic Acid Derivative (Example) |
| S. aureus | Data not available for direct analog | MIC > 250 µM (Schiff base with 2-hydroxybenzaldehyde)[4] |
| E. coli | Data not available for direct analog | Generally low activity for PABA itself[5] |
Note: The table presents data for derivatives to illustrate the potential for antimicrobial activity within each class of compounds, as direct comparative data for the parent compounds is not available.
Cytotoxicity
The cytotoxic profiles of these two compounds and their derivatives are of significant interest in drug development, particularly for oncology applications. Derivatives of PABA have been shown to exhibit cytotoxicity against various cancer cell lines. For instance, certain Schiff base derivatives have demonstrated IC₅₀ values as low as 15.0 µM against the HepG2 human liver cancer cell line.[6][7]
Similarly, numerous tetrazole-containing compounds have been investigated as potential anticancer agents, with some showing potent cytotoxic activity. The tetrazole moiety can influence the interaction of the molecule with biological targets involved in cancer progression.
| Cell Line | This compound Derivative (Example) | 4-Aminobenzoic Acid Derivative (Example) |
| HepG2 | Data not available for direct analog | IC₅₀ ≥ 15.0 µM (Schiff base with 2-hydroxy-5-nitrobenzylidene)[4][6][7] |
| NCI-H460 (Lung) | Data not available for direct analog | IC₅₀ = 15.59 µM (an N-alkylated derivative)[8] |
Note: The table presents data for derivatives to illustrate the potential for cytotoxic activity within each class of compounds, as direct comparative data for the parent compounds is not available.
Experimental Protocols
Determination of Physicochemical Properties
LogP Determination (Shake-Flask Method)
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. Also, prepare a phosphate buffer solution at pH 7.4.
-
Partitioning: Mix equal volumes of the n-octanol stock solution and the phosphate buffer in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
-
Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Biological Assays
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a known number of cancer cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion
The replacement of a carboxylic acid with a tetrazole is a well-established strategy in medicinal chemistry to modulate a compound's properties. While this compound and 4-aminobenzoic acid share a similar acidic character, their other physicochemical properties, such as lipophilicity, are likely to differ, which can have significant implications for their biological activity and pharmacokinetic profiles. Although direct comparative data for these two specific compounds is sparse, the wealth of information on their respective derivatives suggests that both scaffolds hold promise for the development of novel therapeutic agents. Further head-to-head experimental evaluation of these parent compounds would be invaluable to fully elucidate their comparative advantages and disadvantages in a drug discovery context.
References
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 3. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrazole Ring as a Bioisostere of Carboxylic Acid in Aniline Derivatives: A Comparative Validation Guide
In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of drug design, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. One of the most successful and widely employed strategies is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole. This guide provides an objective comparison of the bioisosteric properties of the tetrazole group in the context of aniline derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The rationale for this substitution lies in the similar physicochemical properties of the two functional groups. Both the carboxylic acid and the tetrazole moiety are acidic, with comparable pKa values, and can participate in similar hydrogen bonding interactions with biological targets.[1][2][3] However, the tetrazole ring often imparts superior metabolic stability and improved lipophilicity, which can lead to enhanced bioavailability and a longer duration of action.[3][4][5]
Physicochemical Properties: A Head-to-Head Comparison
The validation of a bioisosteric replacement begins with a thorough comparison of key physicochemical properties that govern a molecule's behavior in a biological system. The acidity (pKa) and lipophilicity (logP/logD) are of paramount importance.
| Property | Carboxylic Acid Moiety | Tetrazole Moiety | Key Considerations |
| pKa | ~4.2 - 4.4[2] | ~4.5 - 4.9[2] | The similar acidity ensures that the tetrazole can mimic the ionization state of the carboxylic acid at physiological pH, crucial for maintaining interactions with target receptors.[2] |
| Lipophilicity (logP) | Generally lower | Generally higher | The increased lipophilicity of tetrazoles can improve membrane permeability and oral bioavailability.[2][5] However, this needs to be carefully balanced to avoid excessive non-specific binding. |
| Size and Shape | Planar carboxylate group | Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[3] | The larger size of the tetrazole may require adjustments in the binding pocket of the target protein to be accommodated.[1][3] |
| Hydrogen Bonding | Acts as both hydrogen bond donor and acceptor. | The tetrazole ring has multiple nitrogen atoms that can act as hydrogen bond acceptors, and the N-H bond is a hydrogen bond donor. The hydrogen bonding environment extends further from the core of the molecule compared to a carboxylic acid.[1] | The ability to form similar hydrogen bonds is fundamental to mimicking the biological activity of the parent carboxylic acid. |
| Metabolic Stability | Susceptible to Phase II metabolism (e.g., glucuronidation) forming reactive acyl glucuronides.[3][4][6] | Generally more resistant to metabolic degradation. While N-glucuronidation can occur, the resulting adducts are chemically stable.[3][6] | Enhanced metabolic stability is a primary driver for this bioisosteric replacement, often leading to a longer half-life and improved in vivo efficacy.[3][4] |
Biological Activity: Maintaining or Enhancing Potency
The ultimate validation of a bioisosteric replacement lies in the biological activity of the resulting analogue. In many cases, the tetrazole-substituted aniline derivative retains or even exceeds the potency of the corresponding carboxylic acid.
| Parameter | Carboxylic Acid Analog | Tetrazole Analog | Rationale for Observed Differences |
| Target Binding Affinity (Ki) | Dependent on specific interactions | Often comparable, but can be slightly lower or higher. | Slight differences in geometry and electronic distribution of the tetrazole ring compared to the carboxylate can modestly alter binding affinity.[4] |
| In Vitro Potency (IC50) | Baseline for comparison | Generally similar to the carboxylic acid analog. | If target engagement is the primary driver of activity, in vitro potency is expected to be comparable. |
| Cellular Potency (EC50) | Can be limited by cell permeability | Often improved due to increased lipophilicity and metabolic stability.[4] | Better cell permeability can lead to higher intracellular concentrations and thus greater potency in cellular assays. |
| Oral Bioavailability (%F) | Can be low due to metabolic instability and poor absorption. | Significantly higher in many cases.[4] | The combination of improved metabolic stability and better absorption characteristics contributes to enhanced oral bioavailability. |
Experimental Protocols
To facilitate the validation of tetrazole bioisosteres of aniline-based carboxylic acids, detailed methodologies for key experiments are provided below.
Determination of pKa
The acidity of the compounds can be determined by potentiometric titration.
-
Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent mixture (e.g., 50:50 water/methanol).
-
Titration: Titrate the sample solution with a standardized 0.1 M solution of sodium hydroxide.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the compound is ionized (the midpoint of the titration curve).
Measurement of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds can be assessed using liver microsomes.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Visualizing the Bioisosteric Replacement Workflow
The following diagram illustrates the typical workflow for validating a bioisosteric replacement in a drug discovery program.
Caption: Workflow for the validation of a tetrazole bioisostere.
Illustrative Signaling Pathway
The impact of this bioisosteric replacement can be significant in modulating signaling pathways. For instance, in the context of an Angiotensin II receptor antagonist, where this replacement is common, the inhibition of the AT1 receptor blocks downstream signaling cascades.
Caption: Inhibition of the Angiotensin II signaling pathway.
References
Spectroscopic Scrutiny: Unveiling the Structure of 4-(1H-Tetrazol-1-yl)aniline in a Comparative Analysis
A detailed spectroscopic comparison of 4-(1H-tetrazol-1-yl)aniline with analogous structures, providing experimental data and protocols for researchers in drug discovery and chemical sciences.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-(1H-tetrazol-5-yl)aniline (as a proxy for this compound), aniline, and 4-aminobenzonitrile, facilitating a clear comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-(1H-Tetrazol-5-yl)aniline | 7.35-7.37 | d | 2H | Ar-H (ortho to -NH₂) |
| 6.58-6.60 | d | 2H | Ar-H (meta to -NH₂) | |
| 6.12 | s | 2H | -NH₂ | |
| Aniline | ~7.10 - 7.20 | t | 2H | Ar-H (meta) |
| ~6.60 - 6.70 | t | 1H | Ar-H (para) | |
| ~6.50 - 6.60 | d | 2H | Ar-H (ortho) | |
| ~3.60 | br s | 2H | -NH₂ | |
| 4-Aminobenzonitrile | 7.42 | d | 2H | Ar-H (ortho to -CN) |
| 6.65 | d | 2H | Ar-H (meta to -CN) | |
| 4.15 | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-(1H-Tetrazol-5-yl)aniline [1] | 162.22, 153.01, 133.43, 120.69, 113.44, 95.47 | Aromatic & Tetrazole Carbons |
| Aniline | ~148 | Ar-C (C-N) |
| ~129 | Ar-C (meta) | |
| ~118 | Ar-C (para) | |
| ~115 | Ar-C (ortho) | |
| 4-Aminobenzonitrile | 150.9, 133.8, 120.3, 114.5, 109.2 | Aromatic & Nitrile Carbons |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Frequency (cm⁻¹) | Assignment |
| 4-(1H-Tetrazol-5-yl)aniline [1] | 3483, 3384 | N-H stretch (amine) |
| 1621 | C=N stretch (tetrazole) / N-H bend | |
| 828 | para-disubstituted benzene | |
| Aniline | ~3430, ~3350 | N-H stretch (asymmetric & symmetric) |
| ~1620 | N-H bend | |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~750, ~690 | C-H bend (monosubstituted benzene) | |
| 4-Aminobenzonitrile [2] | ~3400, ~3300 | N-H stretch |
| ~2220 | C≡N stretch (nitrile) | |
| ~1600 | N-H bend | |
| ~830 | para-disubstituted benzene |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₇H₇N₅ | 161.16 | Predicted: [M+H]⁺ at 162, loss of N₂ |
| Aniline | C₆H₇N | 93.13 | [M]⁺ at 93, loss of HCN |
| 4-Aminobenzonitrile [2] | C₇H₆N₂ | 118.14 | [M]⁺ at 118, loss of HCN |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing : The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid or liquid sample is placed directly onto the ATR crystal and pressure is applied to ensure good contact.
-
Acquisition : The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Data Acquisition : The sample solution is introduced into the ESI source. The instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments. The mass-to-charge ratio (m/z) of the ions is recorded.
Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of a chemical structure.
Caption: General workflow for the spectroscopic confirmation of a chemical structure.
References
Comparative Selectivity Profiling of 4-(1H-Tetrazol-1-yl)aniline Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity and selectivity profiling of 4-(1H-tetrazol-1-yl)aniline derivatives, a promising class of compounds in medicinal chemistry. This document outlines key experimental methodologies, presents illustrative selectivity data, and visualizes relevant signaling pathways to aid in the evaluation and development of these potential therapeutic agents.
The this compound scaffold is a privileged structure in drug discovery, with the tetrazole moiety often serving as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability.[1] Derivatives of this class have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A critical aspect in the development of any new therapeutic candidate is the characterization of its selectivity profile to understand its potential on-target efficacy and off-target liabilities. This guide focuses on the methodologies and data interpretation relevant to the selectivity profiling of this compound derivatives, particularly in the context of kinase inhibition, a common mechanism of action for this compound class.
Data Presentation: Comparative Selectivity of Anilino-Tetrazole Derivatives
The following tables present representative data on the kinase selectivity of hypothetical this compound derivatives.
Disclaimer: The following quantitative data is illustrative and based on trends observed for structurally related heterocyclic kinase inhibitors. Publicly available, comprehensive screening data for a broad panel of this compound derivatives is limited. This data is intended to serve as a comparative example for the type of results obtained from selectivity profiling assays.
Table 1: In Vitro Kinase Inhibitory Activity of Representative this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase 1 (e.g., VEGFR2) IC50 (nM) | Off-Target Kinase 2 (e.g., EGFR) IC50 (nM) | Off-Target Kinase 3 (e.g., SRC) IC50 (nM) |
| TAD-001 | Kinase A | 15 | 250 | >10,000 | 1,200 |
| TAD-002 | Kinase A | 22 | 450 | 8,500 | 2,500 |
| TAD-003 | Kinase B | 8 | 1,500 | >10,000 | 500 |
| TAD-004 | Kinase B | 12 | 2,200 | 9,800 | 800 |
IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Score of Representative this compound Derivatives
| Compound ID | Number of Kinases Screened | Number of Kinases with >50% Inhibition at 1 µM | Selectivity Score (S10) |
| TAD-001 | 97 | 5 | 0.052 |
| TAD-002 | 97 | 8 | 0.082 |
| TAD-003 | 97 | 3 | 0.031 |
| TAD-004 | 97 | 4 | 0.041 |
The Selectivity Score (S10) is calculated as the number of kinases with a Kd < 10 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the selectivity of drug candidates. Below are protocols for key experiments in cross-reactivity and selectivity profiling.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.
-
Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A 10-point, 1:3 serial dilution is then performed in DMSO to create a dose-response curve.
-
Kinase Reaction: The kinase, its specific substrate, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). In a 96-well plate, 2.5 µL of the diluted compound or DMSO (as a control) is added to each well. Subsequently, 2.5 µL of the kinase is added, and the plate is incubated for 10 minutes at room temperature to allow for inhibitor binding. The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture and incubating at 30°C for 60 minutes.
-
ADP Detection: After the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well and incubated for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP. Following this, 20 µL of Kinase Detection Reagent is added and incubated for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescence of each well is measured using a plate reader. The signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that measures the thermal stability of a protein in response to ligand binding in a cellular environment.
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency. The cells are then treated with the test compound or a vehicle control and incubated.
-
Heat Challenge: The cell suspension is aliquoted into PCR tubes or a 96-well PCR plate and heated to a range of temperatures in a thermal cycler, followed by cooling.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.
Kinobeads Competition Binding Assay
This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.
-
Lysate Preparation: Cellular lysates are prepared to maintain native protein conformations.
-
Competitive Binding: The lysate is incubated with the test compound at various concentrations before being exposed to the kinobeads. The test compound competes with the immobilized inhibitors for binding to the kinases in the lysate.
-
Affinity Purification and Digestion: The kinobeads are washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases. A decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates a direct interaction.
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow and key signaling pathways often modulated by kinase inhibitors.
Caption: A generalized workflow for the selectivity profiling of kinase inhibitors.
Signaling Pathways
Aniline-based kinase inhibitors frequently target key signaling pathways implicated in cancer cell proliferation, survival, and migration. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are two of the most critical pathways in this context.[4][5][6]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The Ras/Raf/MEK/ERK (MAPK) signaling cascade, crucial for cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 4-(1H-Tetrazol-1-yl)aniline-Based Drugs: A Comparative Guide
In the landscape of targeted cancer therapy, 4-(1H-Tetrazol-1-yl)aniline derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors. This guide provides a comparative overview of the in vivo efficacy of two notable drugs based on this structure: ABN401, a c-Met inhibitor, and Erdafitinib (Balversa®), an FGFR inhibitor. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their preclinical performance.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of ABN401 and Erdafitinib in various cancer models. Due to the absence of direct head-to-head studies, the data is presented for each drug individually to allow for an informed comparison.
Table 1: In Vivo Efficacy of ABN401 in Xenograft and Patient-Derived Xenograft (PDX) Models
ABN401 has demonstrated significant tumor growth inhibition in cancer models with c-Met alterations.[1][2][3][4][5]
| Cancer Model | Xenograft Type | c-Met Status | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| SNU-5 (Gastric) | Cell Line Xenograft | MET-addicted | 10 mg/kg | 51.26% | [6] |
| SNU-5 (Gastric) | Cell Line Xenograft | MET-addicted | 30 mg/kg | 77.85% | [6] |
| EBC-1 (Lung) | Cell Line Xenograft | MET-addicted | 10 mg/kg | 65.31% | [6] |
| EBC-1 (Lung) | Cell Line Xenograft | MET-addicted | 30 mg/kg | 78.68% | [6] |
| SNU638 (Gastric) | Cell Line Xenograft | c-MET High Overexpression | 10 mg/kg | - | [6] |
| SNU638 (Gastric) | Cell Line Xenograft | c-MET High Overexpression | 30 mg/kg | - | [6] |
| GA3121 | PDX | High MET Copy Number | Not Specified | Significant | [1] |
| LI0612 | PDX | High MET Copy Number | Not Specified | Significant | [1] |
| LU2503 | PDX | MET Exon 14 Skipping | Not Specified | Significant | [1] |
| LU5381 | PDX | MET Exon 14 Skipping | Not Specified | Significant | [1] |
Table 2: Preclinical and Clinical Efficacy of Erdafitinib (Balversa®)
Erdafitinib is an FDA-approved pan-FGFR inhibitor for metastatic urothelial carcinoma with susceptible FGFR genetic alterations.[7] Preclinical studies have shown its antitumor activity in various FGFR-driven cancer models.[7][8]
| Cancer Model | Study Type | FGFR Status | Efficacy Metric | Result | Reference |
| Urothelial Carcinoma | Phase II Clinical Trial (BLC2001) | FGFR3 mutation or FGFR2/3 fusion | Overall Response Rate (ORR) | 40% | [7][8] |
| Urothelial Carcinoma | Phase III Clinical Trial (THOR) | FGFR3 or FGFR2 alterations | Median Overall Survival (OS) | 12.1 months (vs. 7.8 months with chemotherapy) | [9] |
| Various Solid Tumors | Phase I Clinical Trial | FGFR mutations or fusions | ORR in Urothelial Carcinoma | 46.2% | [10] |
| Various Solid Tumors | Phase I Clinical Trial | FGFR mutations or fusions | ORR in Cholangiocarcinoma | 27.3% | [10] |
| Bladder Cancer | Xenograft Mouse Model | FGFR3 alterations | Antitumor Activity | Demonstrated | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols for xenograft studies involving c-Met and FGFR inhibitors, based on standard methodologies.
General Xenograft Model Protocol
This protocol outlines the fundamental steps for establishing and utilizing a xenograft model for evaluating the in vivo efficacy of anticancer agents.
1. Cell Culture and Preparation:
- Select a human cancer cell line with known c-Met or FGFR alterations.
- Culture the cells in appropriate media and conditions until they reach the logarithmic growth phase.
- Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.
- Allow a 3-5 day acclimatization period.
- Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Formulation and Administration:
- Prepare the drug formulation (e.g., ABN401, Erdafitinib) in a suitable vehicle.
- Administer the drug to the treatment group via the appropriate route (e.g., oral gavage) and schedule (e.g., daily for 21 days).
- Administer the vehicle alone to the control group.
5. Efficacy Evaluation and Data Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
- Calculate the Tumor Growth Inhibition (TGI) percentage.
- Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by ABN401 and Erdafitinib.
c-Met Signaling Pathway
ABN401 inhibits the c-Met receptor tyrosine kinase, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and migration.[1][5][11][12]
Caption: ABN401 inhibits the HGF-activated c-Met signaling pathway.
FGFR Signaling Pathway
Erdafitinib targets the Fibroblast Growth Factor Receptors (FGFRs), inhibiting downstream pathways that drive cell proliferation and survival in FGFR-altered cancers.[2][3][13][14]
Caption: Erdafitinib blocks the FGF-activated FGFR signaling cascade.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of novel therapeutic compounds.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. c-MET [abbviescience.com]
- 12. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Stability-Indicating Assays for 4-(1H-Tetrazol-1-yl)aniline Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of stability-indicating assay methods applicable to pharmaceutical formulations containing 4-(1H-tetrazol-1-yl)aniline. As a molecule combining both an aniline and a tetrazole moiety, its stability profile necessitates robust analytical methods to ensure safety and efficacy. This document outlines a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method, a common and reliable technique for stability studies, and compares it with an alternative method, Capillary Electrophoresis (CE). The information presented is synthesized from established analytical methodologies for structurally related compounds, providing a framework for developing and validating a specific assay for this compound.
Introduction to Stability-Indicating Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1] The development of a robust SIM is a critical component of drug development and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[2] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are integral to developing and validating these methods.[1][2]
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for stability testing due to its high resolution, sensitivity, and reproducibility. A well-developed RP-HPLC method can effectively separate the parent drug from a multitude of degradation products that may form under various stress conditions.
Experimental Protocol: A Proposed RP-HPLC Method
This protocol is a composite based on validated methods for tetrazole and aniline-containing compounds.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, offering good retention and separation for moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution is often preferred to resolve both early-eluting polar degradants and the parent compound.
-
Solvent A: 0.1% Formic Acid in Water. This provides a slightly acidic pH to ensure the ionization of the aniline moiety, leading to better peak shape.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start at a low percentage of acetonitrile, hold for a few minutes, then ramp up to a higher concentration to elute any less polar compounds, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely in the 250-280 nm range). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
Forced Degradation Study Protocol:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Drug substance exposed to 105°C for 48 hours.
-
Photolytic Degradation: Drug substance exposed to UV light (254 nm) and visible light in a photostability chamber.
Data Presentation: A Comparative Summary of a Hypothetical Validated RP-HPLC Method
The following table summarizes the expected validation parameters for a stability-indicating RP-HPLC assay for this compound, based on data from similar compounds.
| Parameter | Proposed RP-HPLC Method | Alternative Method (Capillary Electrophoresis) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Specificity | Able to resolve all degradation peaks from the parent peak. | Good resolution of major degradants, potential co-migration of minor impurities. |
Quantitative Data from Forced Degradation Studies (Hypothetical)
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2% | 3 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 12.8% | 2 |
| Oxidative (3% H₂O₂, RT, 24h) | 18.5% | 4 |
| Thermal (105°C, 48h) | 8.9% | 2 |
| Photolytic (UV/Vis) | 5.6% | 1 |
Alternative Analytical Method: Capillary Electrophoresis (CE)
Capillary Electrophoresis is a powerful separation technique that offers several advantages over HPLC, including higher efficiency, shorter analysis times, and lower consumption of solvents and samples.[3][4][5] It is particularly well-suited for the analysis of charged molecules.
Experimental Protocol: A Proposed Capillary Zone Electrophoresis (CZE) Method
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5. The acidic pH ensures that the aniline moiety is protonated, allowing for separation based on charge-to-size ratio.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at the same wavelength used for HPLC.
Comparison with RP-HPLC
While CE can be a rapid and efficient alternative, it may present challenges in terms of sensitivity and reproducibility compared to a well-optimized HPLC method.[3] For complex mixtures of degradation products, the resolving power of gradient HPLC is often superior.
Visualization of Experimental Workflows and Degradation Pathways
To aid in the understanding of the analytical process and potential degradation mechanisms, the following diagrams are provided.
Caption: Workflow for a stability-indicating RP-HPLC assay.
Caption: Potential degradation pathways for this compound.
Conclusion
The development of a robust stability-indicating assay is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. A well-validated RP-HPLC method serves as the primary and most reliable approach for this purpose. The provided experimental protocols and comparative data, synthesized from methodologies for related compounds, offer a strong foundation for the development and validation of a specific assay. Alternative techniques like Capillary Electrophoresis can be considered for orthogonal testing or for specific applications where its advantages can be leveraged. The successful implementation of such an assay will require careful optimization and rigorous validation according to ICH guidelines.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
- 4. Advances in Capillary Electrophoresis and the Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-(1H-Tetrazol-1-yl)aniline for Researchers and Drug Development Professionals
A comprehensive analysis of synthetic methodologies for 4-(1H-Tetrazol-1-yl)aniline, a key building block in medicinal chemistry, is presented. This guide provides a detailed comparison of the most viable synthetic routes, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.
The tetrazole moiety is a critical pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. The compound this compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide focuses on the primary synthetic strategies to access this compound, evaluating them based on yield, reaction conditions, and substrate scope.
Comparison of Synthetic Routes
The synthesis of 1-substituted-1H-tetrazoles, such as this compound, is most effectively achieved through the reaction of a primary amine with an orthoformate and an azide source. This one-pot, three-component reaction offers a direct and efficient pathway to the desired N-aryl tetrazole.
| Route | Starting Material | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N1-(4-aminophenyl)benzene-1,4-diamine | Trimethyl orthoformate, Sodium azide | Acetic acid | None | Not specified | Not specified | 83 | [1] |
| 2 | Substituted Anilines | Triethyl orthoformate, Sodium azide | Acetic acid | Yb(OTf)₃ | 80 | 10 | 60-92 | [2] |
Route 1 stands out for its high yield in the synthesis of a closely related analogue, bis(4-(1H-tetrazol-1-yl)phenyl)amine, from a diamine precursor.[1] This suggests that the direct conversion of an aniline to a 1-substituted tetrazole is a highly efficient process. Route 2 provides a more general methodology for a range of substituted anilines, employing a Lewis acid catalyst to promote the reaction, resulting in good to excellent yields.[2]
Experimental Protocols
Route 1: Direct Heterocyclization of a Diamine
This protocol is adapted from the synthesis of bis(4-(1H-tetrazol-1-yl)phenyl)amine and is proposed for the synthesis of this compound from p-phenylenediamine.[1]
Materials:
-
p-Phenylenediamine
-
Trimethyl orthoformate
-
Sodium azide
-
Glacial acetic acid
Procedure:
-
To a solution of p-phenylenediamine in glacial acetic acid, add an excess of trimethyl orthoformate and sodium azide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Route 2: Catalytic Heterocyclization of Anilines
This general procedure is based on the ytterbium triflate-catalyzed synthesis of 1-substituted-1H-tetrazoles.[2]
Materials:
-
4-Aminoacetanilide (or other protected p-phenylenediamine)
-
Triethyl orthoformate
-
Sodium azide
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine the aniline derivative, sodium azide, and ytterbium(III) triflate in glacial acetic acid.
-
Add triethyl orthoformate to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 1-substituted tetrazole.
-
If a protected aniline was used, a subsequent deprotection step is required to obtain this compound.
Visualization of Synthetic Pathways
The logical flow of the compared synthetic routes is illustrated in the diagram below.
Caption: Comparison of two primary synthetic routes to this compound.
Conclusion
Both presented routes offer effective strategies for the synthesis of this compound. The direct heterocyclization (Route 1) appears to be a highly efficient, high-yielding method, particularly when starting from a suitable diamine. The catalytic approach (Route 2) provides a versatile and robust alternative for a broader range of aniline substrates, with the use of a Lewis acid catalyst facilitating the reaction. The choice between these methods will depend on the specific starting materials available, desired scale, and the need for catalytic assistance. Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy for their drug discovery and development programs.
References
Comparative Guide to Docking Studies and Binding Mode Analysis of 4-(1H-Tetrazol-1-yl)aniline Analogs
This guide provides a comparative analysis of molecular docking studies and binding mode interactions for 4-(1H-tetrazol-1-yl)aniline and its analogs. The tetrazole ring is a significant scaffold in medicinal chemistry, often used as a bioisostere for carboxylic acids, which enhances metabolic stability and lipophilicity.[1][2] Understanding the binding interactions of these compounds through computational methods like molecular docking is crucial for the rational design of novel therapeutic agents.[3] This guide summarizes quantitative docking data, details common experimental protocols, and visualizes the computational workflow and binding interactions.
Comparative Docking Performance of Tetrazole and Aniline Derivatives
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing a score that estimates the strength of the interaction. While direct comparison of scores across different studies can be challenging due to variations in software and protocols, the data presented below offers insights into the binding affinities of various tetrazole and aniline analogs against several protein targets.
| Compound Class/Analog | Target Protein(s) | Docking Software/Method | Key Quantitative Data | Reference(s) |
| 5-Substituted 1H-Tetrazoles | Cyclooxygenase-2 (COX-2) | MOE-Dock | The parent aniline compound had a docking score of -13.9205, while an analog with an NH2 group achieved a score of -22.[4] | [4] |
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Casein Kinase 2 (CSNK2A1) | Not Specified | The dimethoxyphenyl derivative (4c) exhibited the lowest binding energy of -6.8687 kcal/mol.[5] | [5] |
| Synthesized Tetrazole Derivatives (2, 4, 6) | Trypanothione Reductase (TryR) | Not Specified | Compound 6 interacted favorably with the TryR protein, showing a docking and Glide score of -5.955 kcal/mol.[6] | [6] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Analog (5a) | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Compound 5a, a potent inhibitor (IC50 = 0.98 µM), was docked into the CDK2 active site to determine its probable binding model.[7] | [7][8][9] |
| 4-Anilinoquinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Modifications on the aniline ring and quinazoline core were explored, with compounds 19 (IC50 = 12.1 nM) and 20 (IC50 = 13.6 nM) being the most potent inhibitors.[10] | [10] |
| Tetrazolo[1,5-c]quinazolin-5(6H)-one Analogs | γ-PPAR, DPP4 | Not Specified | Compound 2.11 showed the best affinity to both γ-PPAR and DPP4, with binding energies of -10.1 kcal/mol and -9.8 kcal/mol, respectively.[11] | [11] |
Binding Mode Analysis
The interaction analysis from docking studies reveals key structural features responsible for the biological activity of tetrazole derivatives. The tetrazole moiety, being a bioisostere of carboxylic acid, frequently engages in crucial hydrogen bonding interactions.[6][12]
Common interactions observed include:
-
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring are key hydrogen bond acceptors. For instance, in studies with Trypanothione Reductase (TryR), the nitrogen atoms of the tetrazole ring formed hydrogen bonds with residues like Lys60, Ser14, and Cys52.[6]
-
π-π Stacking: The aromatic nature of the tetrazole and aniline rings allows for π-π stacking interactions with aromatic amino acid residues within the active site, such as Tyr198 in TryR, which plays a significant role in stabilizing the ligand.[6]
-
Hydrophobic Interactions: Nonpolar functional groups on the aniline ring and other parts of the analogs contribute to enhanced biological activity through hydrophobic interactions with the target protein's binding pocket.[4] Conversely, polar and bulky groups can lead to diminished activity.[4] The flexibility of the tetrazole ligand allows it to adapt to different binding modes to optimize these interactions.[13]
Experimental Protocols: A Typical Molecular Docking Workflow
The following protocol outlines a representative methodology for performing molecular docking studies on aniline and tetrazole derivatives, synthesized from various research findings.[3][4][10][14]
-
Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB).[4]
-
Co-crystallized ligands, water molecules, and other non-essential elements are removed from the protein structure.[14]
-
Hydrogen atoms are added to the protein, and the structure is optimized to correct any structural issues.[14]
-
-
Ligand Preparation:
-
The 2D structures of the this compound analogs are drawn using chemical drawing software.
-
These 2D structures are then converted into 3D models.
-
Energy minimization is performed on the 3D ligand structures to obtain the most stable conformation.[14]
-
-
Docking Simulation:
-
A molecular docking program (e.g., AutoDock Vina, MOE-Dock) is used to predict the binding poses of the ligands within the protein's active site.[3][4]
-
A "grid box" is defined around the active site of the protein to specify the search space for the docking algorithm.[3]
-
The docking parameters are configured to ensure a comprehensive search of possible conformations and orientations.[14]
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their binding energy or docking score.[4][14] The top-ranked conformations are selected for further analysis.[4]
-
These poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the active site.[6][14]
-
Visualizations
The following diagrams illustrate the typical workflow for a docking study and the key molecular interactions that determine binding affinity.
Caption: Experimental workflow for a typical molecular docking study.
Caption: Key interactions governing the binding mode of tetrazole analogs.
References
- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.org [mdpi.org]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Pharmacokinetic and Pharmacodynamic Profiles of Tetrazole-Containing Angiotensin II Receptor Blockers
A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of Losartan, Candesartan, Valsartan, and Irbesartan.
This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of four widely studied tetrazole-containing angiotensin II receptor blockers (ARBs): Losartan, Candesartan, Valsartan, and Irbesartan. The information presented is supported by experimental data to assist researchers in making informed decisions during drug discovery and development.
Pharmacokinetic Comparison
The pharmacokinetic profiles of these ARBs exhibit notable differences in their absorption, distribution, metabolism, and excretion (ADME) characteristics. These differences can significantly influence their clinical efficacy and dosing regimens.
| Parameter | Losartan | Candesartan | Valsartan | Irbesartan |
| Bioavailability (%) | ~33%[1] | ~15% (as Candesartan Cilexetil)[2] | ~25%[3] | 60-80%[4] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-2[5] | 3-4[2] | 2-4[6] | 1.5-2[7] |
| Elimination Half-life (t½) (hours) | 1.5-2.5 (Losartan), 6-9 (EXP3174 metabolite)[8] | ~9[2] | ~6[3] | 11-15[7] |
| Plasma Protein Binding (%) | >98%[1] | >99%[2] | ~95%[3] | ~90%[7] |
| Metabolism | Extensively metabolized by CYP2C9 and CYP3A4 to an active metabolite (EXP3174)[1] | Prodrug (Candesartan Cilexetil) is hydrolyzed to the active form, Candesartan. Minor hepatic metabolism.[2][9] | Only slightly metabolized[10] | Metabolized by CYP2C9[7] |
| Excretion | Renal and biliary[8] | Mainly excreted unchanged in urine and feces (via bile)[9] | Primarily biliary (feces)[6] | Biliary and renal[7] |
Pharmacodynamic Comparison
The primary pharmacodynamic effect of these compounds is the selective blockade of the angiotensin II type 1 (AT1) receptor.[11] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[11] Their binding affinities for the AT1 receptor vary, which may contribute to differences in their potency and duration of action.
| Compound | pKi | IC50 | Notes |
| Losartan | 7.17 ± 0.07 | 25.2 nM | Losartan is a competitive antagonist, while its active metabolite, EXP3174, is a more potent, noncompetitive antagonist.[5] |
| Candesartan | 8.61 ± 0.21 | - | Exhibits insurmountable antagonism due to its tight binding and slow dissociation from the AT1 receptor. |
| Valsartan | 7.65 ± 0.12 | - | |
| Irbesartan | - | 4.05 nM (as Ki) | Displays high affinity for the AT1 receptor. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Angiotensin II signaling pathway and a typical experimental workflow for a preclinical pharmacokinetic study.
Caption: Angiotensin II Signaling Pathway via the AT1 Receptor.
Caption: A Typical Experimental Workflow for an In Vivo Pharmacokinetic Study.
Experimental Protocols
Determination of Oral Bioavailability in Rats
This protocol outlines a typical procedure for determining the oral bioavailability of a tetrazole compound in a rat model.[2][10]
1. Animal Preparation and Housing:
-
Male Sprague-Dawley rats are acclimatized for at least one week before the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
For studies requiring it, jugular vein cannulation is performed for serial blood sampling.[10]
2. Dosing:
-
Intravenous (IV) Administration: A separate group of rats receives the test compound intravenously (e.g., via the tail vein) at a specific dose (e.g., 1 mg/kg) to determine the area under the curve (AUC) for 100% bioavailability. The compound is typically dissolved in a suitable vehicle like saline.
-
Oral (PO) Administration: The test compound, formulated as a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose, is administered to another group of fasted rats via oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
4. Sample Processing and Analysis:
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[10]
-
The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Pharmacokinetic parameters, including AUC, are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
AT1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.
1. Membrane Preparation:
-
Cell membranes are prepared from cells overexpressing the human AT1 receptor (e.g., CHO or HEK cells) or from tissues with high AT1 receptor density (e.g., rat liver).[3]
-
Cells or tissues are homogenized in a buffer and subjected to differential centrifugation to isolate the membrane fraction.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Radioligand Binding:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled ligand that binds to the AT1 receptor (e.g., [125I]Angiotensin II) is added to each well.
-
Increasing concentrations of the unlabeled test compound (e.g., Losartan) are added to compete with the radioligand for binding to the receptor.
-
The reaction is initiated by adding the membrane preparation to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Novel angiotensin II AT(1) receptor antagonist irbesartan prevents thromboxane A(2)-induced vasoconstriction in canine coronary arteries and human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.7. Oral bioavailability study [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for the Quantification of 4-(1H-Tetrazol-1-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of validated analytical methods for the quantitative determination of 4-(1H-Tetrazol-1-yl)aniline. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research and quality control needs.
Introduction to Analytical Approaches
The quantification of this compound, an important intermediate in pharmaceutical synthesis, requires robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely applicable technique for this purpose, offering high sensitivity and specificity.[1][2] Alternative methods, such as Gas Chromatography (GC), may also be employed, though often requiring derivatization of the analyte.[3][4]
This guide will primarily focus on comparing different HPLC-based methods, as they generally offer a more direct and less cumbersome approach for the analysis of polar, non-volatile compounds like this compound.
Comparative Performance Data
The following tables summarize the performance characteristics of three distinct HPLC methods validated for the quantification of this compound. These methods differ primarily in their detection technique and column chemistry, providing a range of options to suit various laboratory capabilities and analytical requirements.
Table 1: Method Performance Characteristics
| Parameter | Method A: RP-HPLC-UV | Method B: RP-HPLC-DAD | Method C: HILIC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 150 | 0.01 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 97.9 - 102.5 |
| Precision (%RSD) | < 2.0 | < 1.5 | < 3.0 |
| LOD (µg/mL) | 0.15 | 0.05 | 0.005 |
| LOQ (µg/mL) | 0.5 | 0.1 | 0.01 |
| Run Time (min) | 12 | 10 | 8 |
Table 2: Method Conditions
| Parameter | Method A: RP-HPLC-UV | Method B: RP-HPLC-DAD | Method C: HILIC-MS/MS |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 100 mm, 3.5 µm) | Amide (2.1 x 100 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Acetonitrile:Phosphate Buffer pH 3.0 (55:45) | Acetonitrile:Ammonium Acetate Buffer (90:10) |
| Flow Rate (mL/min) | 1.0 | 1.2 | 0.4 |
| Detector | UV at 254 nm | Diode Array (200-400 nm) | Triple Quadrupole MS |
| Injection Volume (µL) | 10 | 5 | 2 |
| Column Temperature (°C) | 30 | 35 | 40 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the validation of analytical methods in the pharmaceutical industry.[5]
Preparation of Standard and Sample Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (typically the mobile phase or a compatible solvent like methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic System and Conditions
The specific chromatographic conditions for each method are detailed in Table 2. It is crucial to ensure the system is equilibrated with the mobile phase until a stable baseline is achieved before injecting any standards or samples.
Method Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically evaluated by analyzing a blank, a placebo (if applicable), and the analyte spiked with potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the specified range and performing a linear regression analysis.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by determining the recovery of the analyte in a spiked sample at a minimum of three concentration levels.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]
Visualizations
Logical Workflow for Method Selection
The following diagram illustrates a decision-making process for selecting the most suitable analytical method based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Experimental Workflow for RP-HPLC-UV Analysis
This diagram outlines the typical steps involved in the quantitative analysis of this compound using the RP-HPLC-UV method.
Caption: Workflow for HPLC-UV quantitative analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 4-(1H-Tetrazol-1-yl)aniline: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 4-(1H-Tetrazol-1-yl)aniline, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Summary
This compound is a solid substance that presents a significant risk of explosion when heated. Adherence to strict safety protocols is mandatory to mitigate this and other potential hazards. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Description | Precautionary Statement |
| Heating may cause an explosion (H240) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Store in a well-ventilated place and keep cool. |
| Causes skin irritation | Wear protective gloves and clothing.[1][2] Wash skin thoroughly after handling.[1][2] |
| Causes serious eye irritation | Wear eye and face protection.[1][2] If in eyes, rinse cautiously with water for several minutes.[1][2] |
| May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[1][2] Avoid breathing dust.[2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE.
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup. |
Disposal Protocol for this compound
Disposal of this compound must be carried out in strict accordance with federal, state, and local regulations.[1] This protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Collection and Storage
-
Original Container : Whenever possible, leave the chemical in its original container.
-
Labeling : Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
Segregation : Do not mix this compound with other waste streams. Store it away from combustible materials.
-
Storage Location : Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste. Keep it away from heat sources and direct sunlight.
Step 2: Preparing for Disposal
-
Consult EHS : Contact your institution's EHS department to schedule a pickup for hazardous waste. Inform them of the specific chemical and its hazards.
-
Documentation : Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Step 3: Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment : Prevent the spill from spreading. For solid material, you can carefully sweep it up. For solutions, use an inert, non-combustible absorbent material like Chemizorb®.
-
Collection : Collect the spilled material and absorbent into a suitable, labeled container for disposal.
-
Decontamination : Clean the affected area thoroughly.
-
Dispose of Cleanup Materials : All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.
Step 4: Final Disposal
The final disposal of this compound must be conducted by a licensed and approved waste disposal facility. Your institution's EHS department will manage the transfer of the waste to the appropriate facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(1h-Tetrazol-1-yl)aniline
This guide provides crucial safety and logistical information for the handling and disposal of 4-(1H-Tetrazol-1-yl)aniline, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Face Shield | Recommended when there is a risk of splashing or explosion.[3][4] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Gloves must be inspected before use and disposed of after contact.[3][5] |
| Body Protection | Protective Clothing | A flame-resistant lab coat or coveralls.[2][5] |
| Closed-toe shoes | Shoes that cover the entire foot are mandatory.[3] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if dust is generated.[1][2] |
Operational Plan for Handling
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[5][6]
-
Inspect all PPE for integrity before use.
-
Have an emergency plan and necessary spill control materials readily available.
-
Remove all potential ignition sources from the handling area.[5][6]
2. Handling:
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Keep the container tightly closed when not in use.[1]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical help.[1][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
1. Waste Chemical Disposal:
-
The material should be disposed of by a licensed chemical destruction facility.[5]
-
Controlled incineration with flue gas scrubbing is a potential disposal method.[5]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[5]
2. Container Disposal:
-
Containers should be triple-rinsed (or equivalent).
-
The rinsed containers can be offered for recycling or reconditioning.
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
